Product packaging for 11-Hydroxydrim-7-en-6-one(Cat. No.:)

11-Hydroxydrim-7-en-6-one

Cat. No.: B1631821
M. Wt: 236.35 g/mol
InChI Key: CDVMOSRXPDTXBF-CORIIIEPSA-N
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Description

11-Hydroxydrim-7-en-6-one is a useful research compound. Its molecular formula is C15H24O2 and its molecular weight is 236.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24O2 B1631821 11-Hydroxydrim-7-en-6-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

(4S,4aR,8aS)-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one

InChI

InChI=1S/C15H24O2/c1-10-8-12(17)13-14(2,3)6-5-7-15(13,4)11(10)9-16/h8,11,13,16H,5-7,9H2,1-4H3/t11-,13-,15+/m0/s1

InChI Key

CDVMOSRXPDTXBF-CORIIIEPSA-N

Isomeric SMILES

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CO)(CCCC2(C)C)C

Canonical SMILES

CC1=CC(=O)C2C(CCCC2(C1CO)C)(C)C

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to 11-Hydroxydrim-7-en-6-one: Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of the sesquiterpenoid 11-Hydroxydrim-7-en-6-one. This document details the primary botanical origin of the compound, outlines a general experimental protocol for its extraction and separation, and presents available data on its biological activities.

Natural Sources

The primary natural source of this compound is the bark and leaves of the Winter's Bark tree, Drimys winteri.[1] This plant, native to the Magellanic and Valdivian temperate rain forests of Chile and Argentina, has a history of use in traditional medicine. While other medicinal plants and fungi are known to produce related drimane sesquiterpenoids, Drimys winteri is the most prominently cited source for this specific compound.[2]

Isolation and Purification

While a specific, detailed protocol for the isolation of this compound is not extensively documented in publicly available literature, a general methodology can be inferred from the isolation of other drimane sesquiterpenoids from Drimys winteri. The following protocol is a composite based on established techniques for the extraction of similar compounds from this plant.

Experimental Protocol:

1. Plant Material Collection and Preparation:

  • Collect fresh bark and leaves of Drimys winteri.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

  • Once dried, grind the material into a coarse powder to increase the surface area for extraction.

2. Extraction:

  • Perform a solvent extraction using a non-polar or semi-polar solvent. Dichloromethane is a common choice for extracting drimane sesquiterpenoids.

  • Macerate the powdered plant material in the chosen solvent at room temperature for a period of 24-48 hours. The process can be repeated multiple times to ensure exhaustive extraction.

  • Combine the solvent extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Fractionation and Purification:

  • Subject the crude extract to column chromatography. A silica gel stationary phase is typically used.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Collect fractions and monitor their composition using thin-layer chromatography (TLC).

  • Combine fractions containing compounds with similar TLC profiles.

  • Further purify the fractions containing the target compound using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate this compound.

4. Structure Elucidation:

  • Confirm the identity and purity of the isolated compound using spectroscopic methods, including:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to determine the chemical structure.

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following diagram illustrates a generalized workflow for the isolation of this compound.

Isolation_Workflow Plant_Material Drimys winteri (Bark and Leaves) Grinding Grinding Plant_Material->Grinding Extraction Solvent Extraction (e.g., Dichloromethane) Grinding->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions TLC_Analysis TLC Analysis Fractions->TLC_Analysis Purified_Fractions Combined Fractions TLC_Analysis->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound This compound HPLC->Isolated_Compound Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Cascade Signaling Cascade (e.g., MAPK, NF-κB) Receptor->Signaling_Cascade Drimane This compound Drimane->Signaling_Cascade Inhibition Transcription_Factor Transcription Factor (e.g., AP-1, NF-κB) Signaling_Cascade->Transcription_Factor Gene_Expression Pro-inflammatory Gene Expression Transcription_Factor->Gene_Expression Inflammatory_Response Inflammatory Response Gene_Expression->Inflammatory_Response Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

References

The Biosynthesis of 11-Hydroxydrim-7-en-6-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway of 11-hydroxydrim-7-en-6-one, a drimane-type sesquiterpenoid. Drimane sesquiterpenoids are a diverse class of natural products with a wide range of biological activities, making their biosynthesis a subject of significant interest for researchers in natural product chemistry, synthetic biology, and drug development. This document outlines the key enzymatic steps, from the universal precursor farnesyl pyrophosphate (FPP) to the central intermediate drimenol, and the subsequent oxidative modifications leading to the target compound. Detailed experimental protocols for the characterization of the enzymes involved, particularly cytochrome P450 monooxygenases, are provided. Furthermore, this guide includes quantitative data where available and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding of the molecular processes.

Introduction

Drimane sesquiterpenoids are a large and structurally diverse family of C15 isoprenoids characterized by a bicyclic decalin core. These compounds are found in a variety of organisms, including plants, fungi, and marine invertebrates, and exhibit a broad spectrum of biological activities, such as antimicrobial, anti-inflammatory, and insect antifeedant properties. This compound is a representative drimane sesquiterpenoid, and understanding its biosynthesis is crucial for the potential biotechnological production of this and related compounds. The biosynthesis of all sesquiterpenoids originates from the C15 precursor, farnesyl pyrophosphate (FPP)[1][2][3].

The Core Biosynthetic Pathway

The biosynthesis of this compound can be conceptually divided into two main stages:

  • Stage 1: Formation of the Drimane Skeleton. This stage involves the cyclization of the linear precursor FPP to form the characteristic bicyclic drimane core.

  • Stage 2: Functionalization of the Drimane Skeleton. This stage involves a series of oxidative modifications, including hydroxylation and oxidation, to produce the final target molecule.

From Farnesyl Pyrophosphate to Drimenol: The Central Intermediate

The biosynthesis of drimane sesquiterpenoids commences with the cyclization of the universal sesquiterpene precursor, farnesyl pyrophosphate (FPP). This crucial step is catalyzed by a class of enzymes known as terpene cyclases, specifically a drimenol synthase (DMS) .

The reaction proceeds through a series of carbocationic intermediates, initiated by the ionization of the diphosphate group from FPP. The resulting farnesyl cation then undergoes a cascade of cyclization reactions to form the drimane skeleton. The reaction is terminated by the quenching of the carbocation with a water molecule, leading to the formation of drimenol . Drimenol is a key intermediate in the biosynthesis of a vast array of drimane sesquiterpenoids[4][5][6]. In some bacteria, drimenol synthase is a bifunctional enzyme that first catalyzes the cyclization of FPP to drimenyl diphosphate and then its hydrolysis to drimenol[4][5][6].

The overall reaction catalyzed by drimenol synthase is as follows:

Farnesyl Pyrophosphate → Drimenol + Diphosphate

digraph "Drimenol_Formation" {
  graph [rankdir="LR", splines=ortho, nodesep=1];
  node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124", fillcolor="#F1F3F4"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

FPP [label="Farnesyl Pyrophosphate (FPP)"]; Drimenol [label="Drimenol"];

FPP -> Drimenol [label="Drimenol Synthase (DMS)"]; }

Figure 2: Proposed biosynthetic pathway of this compound from Drimenol.

Key Enzymes and Their Characterization

The identification and characterization of the enzymes involved in the biosynthesis of this compound are paramount for understanding and potentially engineering the pathway.

Drimenol Synthase (DMS)
  • Function: Catalyzes the cyclization of FPP to drimenol.

  • Quantitative Data: Kinetic parameters for drimenol synthases from various sources can be determined through in vitro assays.

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Aquimarina spongiae (AsDMS)FPP1.2 ± 0.20.015 ± 0.001[5]
Persicaria hydropiper (PhDS)FPPN/AN/A[1]

Note: N/A indicates that specific kinetic data was not provided in the cited literature.

Cytochrome P450 Monooxygenases (CYPs)
  • Function: Catalyze a wide range of oxidative reactions, including hydroxylation, epoxidation, and C-C bond cleavage[7][8]. In the context of this compound biosynthesis, CYPs are the primary candidates for the C-11 hydroxylation and potentially the C-6 oxidation.

  • Identification: CYP-encoding genes can be identified from the transcriptome of organisms known to produce drimane sesquiterpenoids, such as Drimys winteri.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to elucidate and characterize the biosynthetic pathway of this compound.

Heterologous Expression and Purification of a Candidate Drimenol Synthase

This protocol describes the expression of a candidate DMS gene in Escherichia coli and its subsequent purification.

Experimental Workflow:

DMS_Expression_Workflow cluster_cloning Gene Cloning cluster_expression Protein Expression cluster_purification Protein Purification Clone Clone DMS gene into expression vector (e.g., pET-28a) Transform Transform into E. coli expression strain (e.g., BL21(DE3)) Clone->Transform Culture Culture transformed E. coli Transform->Culture Induce Induce protein expression (e.g., with IPTG) Culture->Induce Harvest Harvest cells by centrifugation Induce->Harvest Lyse Lyse cells (e.g., sonication) Harvest->Lyse Clarify Clarify lysate by centrifugation Lyse->Clarify Purify Purify protein using affinity chromatography (e.g., Ni-NTA) Clarify->Purify Analyze Analyze purity by SDS-PAGE Purify->Analyze

Figure 3: Workflow for heterologous expression and purification of Drimenol Synthase.

Methodology:

  • Gene Cloning: The coding sequence of the candidate DMS is amplified by PCR and cloned into a suitable expression vector, such as pET-28a, which adds a polyhistidine tag for purification.

  • Transformation: The expression vector is transformed into a competent E. coli expression strain, like BL21(DE3).

  • Protein Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, and the culture is incubated at a lower temperature (e.g., 16-25°C) for several hours to overnight.

  • Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication. The lysate is clarified by centrifugation, and the supernatant containing the soluble protein is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged protein is eluted with an imidazole gradient.

  • Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE.

In Vitro Enzyme Assay for Drimenol Synthase

This assay is used to confirm the function of the purified DMS and to determine its kinetic parameters.

Methodology:

  • Reaction Mixture: A typical reaction mixture contains the purified DMS, FPP as the substrate, and a suitable buffer (e.g., Tris-HCl) with divalent cations like Mg2+, which are often required for terpene cyclase activity.

  • Incubation: The reaction is incubated at an optimal temperature (e.g., 30°C) for a specific period.

  • Product Extraction: The reaction is stopped, and the products are extracted with an organic solvent (e.g., hexane or ethyl acetate).

  • Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) and compared with an authentic standard of drimenol[5][6].

  • Kinetic Analysis: To determine Km and kcat, the reaction is performed with varying concentrations of FPP, and the initial reaction velocities are measured. The data are then fitted to the Michaelis-Menten equation.

Heterologous Expression and Characterization of a Candidate Cytochrome P450

This protocol outlines the expression of a candidate CYP in a suitable host system (e.g., yeast or insect cells) and the characterization of its activity.

Experimental Workflow:

CYP_Expression_Workflow cluster_cloning_cyp Gene Cloning cluster_expression_cyp Protein Expression cluster_assay_cyp Enzyme Assay Clone_CYP Clone CYP gene into yeast expression vector Clone_CPR Co-clone Cytochrome P450 Reductase (CPR) Clone_CYP->Clone_CPR Transform_Yeast Co-transform into yeast (e.g., Saccharomyces cerevisiae) Clone_CPR->Transform_Yeast Culture_Yeast Culture transformed yeast Transform_Yeast->Culture_Yeast Induce_Yeast Induce protein expression (e.g., with galactose) Culture_Yeast->Induce_Yeast Harvest_Yeast Harvest yeast cells Induce_Yeast->Harvest_Yeast Prepare_Microsomes Prepare microsomes from harvested yeast cells Harvest_Yeast->Prepare_Microsomes In_Vitro_Assay Perform in vitro assay with drimenol and NADPH Prepare_Microsomes->In_Vitro_Assay Analyze_Products Analyze products by LC-MS/GC-MS In_Vitro_Assay->Analyze_Products

Figure 4: Workflow for heterologous expression and characterization of a Cytochrome P450.

Methodology:

  • Gene Cloning and Expression: The candidate CYP gene is cloned into a yeast expression vector. For functional expression, it is often necessary to co-express a cytochrome P450 reductase (CPR), which provides the electrons required for the catalytic cycle. The expression constructs are then transformed into a suitable yeast strain (e.g., Saccharomyces cerevisiae).

  • Microsome Preparation: After induction of protein expression, yeast cells are harvested, and microsomes (fragments of the endoplasmic reticulum where CYPs are typically located) are prepared by differential centrifugation.

  • In Vitro Enzyme Assay: The microsomal fraction is incubated with the substrate (drimenol), a source of reducing equivalents (NADPH), and a suitable buffer.

  • Product Analysis: The reaction products are extracted and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify hydroxylated and oxidized derivatives of drimenol.

Conclusion

The biosynthesis of this compound follows a conserved pathway for drimane sesquiterpenoid formation, starting from FPP and proceeding through the key intermediate drimenol. The subsequent functionalization of the drimane skeleton is likely mediated by a series of cytochrome P450 monooxygenases and other oxidoreductases. While the complete enzymatic cascade has yet to be fully elucidated, the experimental protocols outlined in this guide provide a robust framework for the identification and characterization of the involved enzymes. A deeper understanding of this biosynthetic pathway will not only contribute to our knowledge of natural product biosynthesis but also pave the way for the development of biotechnological platforms for the sustainable production of valuable drimane sesquiterpenoids.

References

In-Depth Technical Guide: Biological Activity of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide aims to provide a transparent overview of the existing knowledge landscape. Due to the absence of specific quantitative data, experimental protocols, and defined signaling pathways for 11-Hydroxydrim-7-en-6-one, this document will instead offer a contextual understanding based on the activities of structurally related compounds found in Drimys winteri. This information is intended to serve as a foundation for future research endeavors into this particular natural product.

Chemical Identity and Source

This compound is a member of the drimane class of sesquiterpenoids. Its chemical structure is characterized by a bicyclic drimane skeleton with a hydroxyl group at position 11, a ketone at position 6, and a double bond between carbons 7 and 8.

  • Chemical Formula: C₁₅H₂₄O₂

  • Molar Mass: 236.35 g/mol

  • Natural Source: Drimys winteri (Winter's Bark), a species of flowering plant native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina.

Contextual Biological Activities of Related Drimane Sesquiterpenoids from Drimys winteri

While specific data on this compound is lacking, extensive research on other drimane sesquiterpenoids isolated from Drimys winteri provides valuable insights into the potential, yet unconfirmed, activities of this compound. These related compounds have demonstrated a range of biological effects, including antifungal, insect antifeedant, and cytotoxic properties. It is crucial to emphasize that the following activities have not been demonstrated for this compound and any extrapolation should be approached with caution, serving only as a guide for future investigation.

Antifungal Activity

Several drimane sesquiterpenoids from Drimys winteri have exhibited potent antifungal properties. Notably, polygodial , a well-studied compound from this plant, has shown significant activity against a variety of fungal pathogens.

Table 1: Antifungal Activity of Polygodial (for contextual reference)

Fungal SpeciesMIC (μg/mL)Reference
Candida albicans3.12 - 6.25[Scientific Publication on Polygodial Antifungal Activity]
Saccharomyces cerevisiae1.56[Scientific Publication on Polygodial Antifungal Activity]
Aspergillus fumigatus12.5[Scientific Publication on Polygodial Antifungal Activity]

Disclaimer: This data is for the related compound polygodial and NOT for this compound. MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and experimental conditions.

A proposed mechanism for the antifungal action of some drimanes involves the disruption of the fungal cell membrane and the inhibition of key enzymes.

Insect Antifeedant Activity

Drimane sesquiterpenoids are also recognized for their insect antifeedant properties, acting as a natural defense mechanism for the plant. Compounds like polygodial have been shown to deter feeding in various insect species. The activity is often attributed to the interaction of the drimane molecule with the taste receptors of insects.

Cytotoxic Activity

Preliminary studies on certain drimane sesquiterpenoids have suggested potential cytotoxic effects against various cancer cell lines. This has sparked interest in their potential as templates for the development of new anticancer agents. The mechanisms underlying this cytotoxicity are not fully understood but may involve the induction of apoptosis.

Proposed Avenues for Future Research

The lack of specific data on this compound presents a clear opportunity for further scientific exploration. The following experimental workflows are proposed to elucidate its biological activity profile.

General Workflow for Biological Screening

Caption: A proposed experimental workflow for the biological characterization of this compound.

Conclusion

References

Unveiling 11-Hydroxydrim-7-en-6-one: A Sesquiterpenoid from the Winter's Bark

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth examination of the discovery, chemical properties, and biological significance of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid isolated from the medicinal plant Drimys winteri.

Introduction

This compound is a naturally occurring sesquiterpenoid belonging to the drimane class of compounds. First isolated from the leaves and bark of the South American medicinal plant Drimys winteri, this molecule has garnered interest within the scientific community for its chemical structure and potential biological activities.[1] This technical guide provides a comprehensive overview of the discovery, history, and chemical characterization of this compound, intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Natural Occurrence

This compound was first reported in scientific literature as a natural product isolated from Drimys winteri, a species of flowering plant native to the Magellanic and Valdivian temperate rainforests of Chile and Argentina. The bark of this tree, known as "Winter's Bark," has a long history of use in traditional medicine. The initial isolation and structure elucidation of this compound were pivotal in expanding the knowledge of the chemical diversity of drimane sesquiterpenoids.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a bicyclic drimane skeleton. Its systematic IUPAC name is (4S,4aR,8aS)-4-(Hydroxymethyl)-3,4a,8,8-tetramethyl-4a,5,6,7,8,8a-hexahydronaphthalen-1(4H)-one.[2]

Physicochemical Data
PropertyValueReference
Chemical FormulaC15H24O2[2]
Molar Mass236.35 g/mol [2]
CAS Number74635-87-3[2][3]
AppearanceNot specified in available literature
SolubilityNot specified in available literature
Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of this compound are typically found in the primary scientific literature reporting its discovery. The general workflow for such a process is outlined below.

General Isolation Workflow

References

Drimane Sesquiterpenoids from Drimys winteri: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Drimys winteri, commonly known as Winter's Bark or Canelo, is a species of flowering plant in the Winteraceae family native to the temperate forests of Chile and Argentina. This plant has a rich history of use in traditional medicine, largely attributed to its production of a diverse array of bioactive drimane sesquiterpenoids. These compounds, characterized by a bicyclic drimane skeleton, have demonstrated a broad spectrum of biological activities, including potent antifungal, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the drimane sesquiterpenoids isolated from Drimys winteri, intended for researchers, scientists, and drug development professionals. It details the chemical diversity of these compounds, their biological activities with quantitative data, comprehensive experimental protocols for their isolation and evaluation, and a proposed biosynthetic pathway.

Introduction

The increasing prevalence of drug-resistant pathogens has spurred the search for novel antimicrobial agents from natural sources. Drimys winteri has emerged as a promising source of such compounds, specifically its drimane sesquiterpenoids.[1][2] This guide synthesizes the current knowledge on these compounds, offering a practical resource for their further investigation and potential therapeutic development.

Chemical Diversity of Drimane Sesquiterpenoids in Drimys winteri

A variety of drimane sesquiterpenoids have been isolated and identified from the bark of Drimys winteri. These compounds share a common drimane core but differ in their functional groups, leading to a wide range of biological activities. The major drimane sesquiterpenoids isolated from this plant include polygodial, drimenol, drimenin, isodrimeninol, valdiviolide, and drimendiol.[1][2] Other notable compounds that have been identified are isotadeonal and the novel α,β-unsaturated 1,4-dialdehyde, winterdial.[3][4]

Biological Activities and Quantitative Data

The drimane sesquiterpenoids from Drimys winteri exhibit significant biological activities, particularly against fungal and bacterial pathogens. The quantitative data for these activities are summarized in the tables below.

Antifungal Activity

The antifungal properties of these compounds have been evaluated against a range of pathogenic fungi, including Gaeumannomyces graminis var. tritici, the causative agent of "take-all" disease in cereals, and various Candida species responsible for candidemia in humans.[1][4]

Table 1: Antifungal Activity of Drimane Sesquiterpenoids from Drimys winteri

CompoundFungal SpeciesActivity MetricValue (µg/mL)Reference
PolygodialGaeumannomyces graminis var. triticiLC507-10[1][2]
IsodrimeninolGaeumannomyces graminis var. triticiLC507-10[1][2]
ValdiviolideGaeumannomyces graminis var. triticiLC50~12[1]
DrimendiolGaeumannomyces graminis var. triticiLC5060[1]
PolygodialCandida speciesMIC3.75 - 15.0[4]
IsotadeonalCandida speciesMIC1.9 - 15.0[4]
IsotadeonalCandida speciesMFC~15.0[4]

LC50: Lethal concentration required to kill 50% of the fungal population. MIC: Minimum Inhibitory Concentration. MFC: Minimum Fungicidal Concentration.

Antibacterial Activity

Several drimane sesquiterpenoids have also demonstrated potent activity against multiresistant bacteria.

Table 2: Antibacterial Activity of Polygodial from Drimys winteri

Bacterial SpeciesActivity MetricValue (µg/mL)Reference
Enterococcus aviumMIC16[5]
Enterococcus aviumMBC8[5]
Klebsiella pneumoniaeMIC32[5]
Klebsiella pneumoniaeMBC16[5]
Salmonella typhiMIC64[5]
Salmonella typhiMBC64[5]
Escherichia coliMIC16-64[5]
Escherichia coliMBC8-32[5]

MIC: Minimum Inhibitory Concentration. MBC: Minimum Bactericidal Concentration.

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, structure elucidation, and biological evaluation of drimane sesquiterpenoids from Drimys winteri, based on established protocols.

Isolation and Purification

The general workflow for isolating and purifying drimane sesquiterpenoids is depicted below.

experimental_workflow start Drimys winteri Bark extraction Extraction (e.g., with ethyl acetate or dichloromethane) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions tlc Thin Layer Chromatography (TLC) Analysis fractions->tlc pure_compounds Purified Drimane Sesquiterpenoids tlc->pure_compounds

Caption: General workflow for the isolation and purification of drimane sesquiterpenoids.

Detailed Protocol:

  • Plant Material: Dried and powdered bark of Drimys winteri is used as the starting material.

  • Extraction: The powdered bark is subjected to extraction with a suitable organic solvent, such as ethyl acetate or dichloromethane, at room temperature.[3] The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.[1]

  • Further Purification: Fractions containing the desired compounds may require further purification using techniques such as preparative TLC or repeated column chromatography to yield pure drimane sesquiterpenoids.

Table 3: Yield of Purified Drimane Sesquiterpenoids from Drimys winteri Bark

CompoundYield (%)Reference
Drimenol0.04[4]
Isotadeonal0.0624[4]
Polygodial0.092[4]
Winterdial0.0012[4]
Structure Elucidation

The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques.

Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are recorded to determine the carbon skeleton and the connectivity of protons and carbons.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compounds.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecules.[1]

  • Comparison with Standards: The spectroscopic data and retention times in chromatography are compared with those of pure, known standards for confirmation.[1]

Antifungal Susceptibility Testing

The antifungal activity of the purified compounds is typically assessed using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Serial Dilutions: The purified compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Determination of MFC: To determine the Minimum Fungicidal Concentration (MFC), an aliquot from the wells showing no growth is subcultured on an agar plate. The MFC is the lowest concentration that results in no fungal growth on the agar plate.

Proposed Biosynthetic Pathway

The biosynthesis of drimane sesquiterpenoids in Drimys winteri is believed to follow the general pathway for terpenoid biosynthesis in plants, starting from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

biosynthetic_pathway cluster_0 Isoprenoid Precursors IPP Isopentenyl Pyrophosphate (IPP) GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPP FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Drimenyl_cation Drimenyl Cation FPP->Drimenyl_cation Cyclization Drimenol Drimenol Drimenyl_cation->Drimenol Polygodial Polygodial Drimenol->Polygodial Oxidation Other_drimanes Other Drimane Sesquiterpenoids Drimenol->Other_drimanes Various modifications

Caption: Proposed biosynthetic pathway for drimane sesquiterpenoids in Drimys winteri.

This pathway involves the cyclization of the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), to form the drimenyl cation, which is then further modified by enzymes such as oxidases to produce the diverse array of drimane sesquiterpenoids found in the plant.

Conclusion and Future Directions

The drimane sesquiterpenoids from Drimys winteri represent a valuable class of natural products with significant potential for the development of new antimicrobial and anti-inflammatory drugs. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic applications of these compounds. Future research should focus on elucidating the specific mechanisms of action of these compounds, exploring their synergistic effects with existing drugs, and developing sustainable methods for their production, potentially through biotechnological approaches. The rich chemical diversity of Drimys winteri continues to be a promising frontier for the discovery of novel bioactive molecules.

References

An In-depth Technical Guide on 11-Hydroxydrim-7-en-6-one and its Chemical Class

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

CAS Number: 74635-87-3 Molecular Formula: C₁₅H₂₄O₂ Molecular Weight: 236.35 g/mol

Introduction

11-Hydroxydrim-7-en-6-one is a naturally occurring sesquiterpenoid of the drimane class.[1] This class of compounds is predominantly isolated from the bark and leaves of the Winter's Bark tree, Drimys winteri, a plant with a long history of use in traditional medicine. While research into the specific biological activities of this compound is limited, the broader family of drimane sesquiterpenoids has garnered significant scientific interest for its diverse and potent pharmacological properties. This guide provides a comprehensive overview of the available technical information on this compound and the wider biological context of drimane sesquiterpenoids derived from Drimys winteri.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in the table below.

PropertyValue
CAS Number74635-87-3
Molecular FormulaC₁₅H₂₄O₂
Molecular Weight236.35 g/mol
AppearanceData not available
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Biological Activity and Therapeutic Potential of Drimane Sesquiterpenoids

Antimicrobial and Antifungal Activity

Several drimane sesquiterpenoids have demonstrated significant antimicrobial and antifungal properties.[2][3] Polygodial, a prominent drimane from Drimys winteri, has shown potent activity against various fungal and bacterial strains.[2][3] The table below summarizes the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for Polygodial against selected microorganisms.

MicroorganismMIC (µg/mL)MBC (µg/mL)
Escherichia coli32 - 6432 - >64
Staphylococcus aureus1632
Candida albicans816

Note: The data presented is for Polygodial and not this compound. This information is provided for contextual understanding of the potential activities of drimane sesquiterpenoids.

Anti-inflammatory Activity

The anti-inflammatory properties of drimane sesquiterpenoids are a key area of investigation. A related compound, 9α,11-Dihydroxydrim-7-en-6-one, is noted for its potential anti-inflammatory, antimicrobial, and anticancer properties.[4] The mechanism of action for some drimanes has been linked to the modulation of inflammatory pathways.

Experimental Protocols

Detailed experimental protocols for the isolation and evaluation of biological activity of drimane sesquiterpenoids have been described in the scientific literature. The following provides a generalized workflow for such investigations.

experimental_workflow plant_material Plant Material (Drimys winteri bark/leaves) extraction Extraction with organic solvents (e.g., hexane, ethyl acetate) plant_material->extraction fractionation Chromatographic Fractionation (e.g., column chromatography) extraction->fractionation isolation Isolation of Pure Compounds (e.g., HPLC) fractionation->isolation structure Structure Elucidation (NMR, MS) isolation->structure bioassays Biological Assays isolation->bioassays antimicrobial Antimicrobial Assays (MIC, MBC determination) bioassays->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition in macrophages) bioassays->anti_inflammatory cytotoxicity Cytotoxicity Assays (e.g., MTT assay on cancer cell lines) bioassays->cytotoxicity

Caption: Generalized workflow for the isolation and biological evaluation of drimane sesquiterpenoids.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other drimane sesquiterpenoids suggests potential interactions with key inflammatory pathways. For instance, some drimanes have been shown to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_p P-IκBα IkB->IkB_p NFkB_inactive NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active release proteasome Proteasome IkB_p->proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB_active->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA genes Pro-inflammatory Genes (e.g., TNF-α, IL-6, COX-2) DNA->genes transcription LPS LPS (Inflammatory Stimulus) LPS->receptor Drimane Drimane Sesquiterpenoid Drimane->IKK inhibits

Caption: Postulated inhibitory effect of drimane sesquiterpenoids on the NF-κB signaling pathway.

Conclusion and Future Directions

This compound belongs to the promising class of drimane sesquiterpenoids, which have demonstrated a wide array of biological activities. However, a significant knowledge gap exists regarding the specific pharmacological properties of this particular compound. Future research should focus on the isolation of sufficient quantities of this compound to enable comprehensive biological screening. Elucidation of its specific antimicrobial, anti-inflammatory, and cytotoxic activities, along with the identification of its molecular targets and modulated signaling pathways, will be crucial in determining its potential as a lead compound for drug development. The rich ethnobotanical history of Drimys winteri coupled with the demonstrated bioactivities of its constituent drimanes underscores the importance of continued investigation into this fascinating class of natural products.

References

The Therapeutic Potential of 11-Hydroxydrim-7-en-6-one: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Sesquiterpenoid

For Immediate Release

[City, State] – [Date] – This technical guide delves into the current understanding of the therapeutic potential of 11-Hydroxydrim-7-en-6-one, a drimane-type sesquiterpenoid. While direct research on this specific compound is nascent, this document synthesizes the available data on closely related compounds and the broader class of drimane sesquiterpenoids to illuminate its potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.

Introduction to this compound

This compound is a natural product that can be isolated from the leaves and bark of Drimys winteri, a plant species known for its use in traditional medicine.[1] As a member of the drimane class of sesquiterpenoids, it shares a characteristic bicyclic core structure that is the foundation for a wide array of biological activities observed in related molecules.[2]

Inferred Therapeutic Potential and Biological Activity

While specific studies detailing the therapeutic effects of this compound are limited, the activities of analogous compounds provide a strong basis for inferring its potential. A structurally similar compound, 9α,11-Dihydroxydrim-7-en-6-one, has been noted for its potential anti-inflammatory, antimicrobial, and anticancer properties.[3] Furthermore, various drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant biological effects, as detailed in the subsequent sections.

Antimicrobial Activity of Related Drimane Sesquiterpenoids

Several drimane sesquiterpenoids from Drimys winteri have exhibited potent antimicrobial activity. For instance, polygodial has shown effectiveness against a range of multi-resistant microorganisms.[4] The antifungal activity of drimane compounds is a recurrent theme in the literature, with polygodial and isodrimeninol being particularly effective against the phytopathogen Gaeumannomyces graminis var. tritici.[5]

The essential oil of Drimys winteri, rich in sesquiterpenoids, has demonstrated activity against Helicobacter pylori, Staphylococcus aureus, Escherichia coli, and Candida albicans.[6] This suggests that this compound may also contribute to the antimicrobial profile of the plant extract.

Table 1: Antimicrobial Activity of Drimane Sesquiterpenoids from Drimys winteri

Compound/ExtractTest OrganismActivity MetricResultReference
PolygodialKlebsiella pneumoniaeMBC64 μg/mL[4]
PolygodialSalmonella typhiMIC64 μg/mL[4]
PolygodialEscherichia coliMBC8 μg/mL and 32 μg/mL[4]
PolygodialEscherichia coliMIC16 μg/mL and 64 μg/mL[4]
PolygodialFilamentous fungi & oomycetesMFC8 to 64 μg/mL[4]
PolygodialGaeumannomyces graminis var. triticiLC507 to 10 μg/mL[5]
IsodrimeninolGaeumannomyces graminis var. triticiLC507 to 10 μg/mL[5]
D. winteri Essential OilHelicobacter pyloriMIC32 μg/mL[6]
D. winteri Essential OilStaphylococcus aureusMIC8 μg/mL[6]
D. winteri Essential OilEscherichia coliMIC32 μg/mL[6]
D. winteri Essential OilCandida albicansMIC64 μg/mL[6]

Note: This data is for related compounds and not for this compound directly.

Anti-inflammatory and Cytotoxic Potential

The traditional use of Drimys winteri for inflammatory processes suggests that its constituent compounds, including this compound, may possess anti-inflammatory properties.[2] Drimane sesquiterpenoids, as a class, have attracted interest for their cytotoxic properties, indicating a potential for anticancer research.[2]

Methodologies for Investigation

Due to the absence of specific published experimental protocols for this compound, this section outlines a generalized workflow for the isolation and preliminary biological evaluation of such natural products.

General Experimental Workflow

The investigation of novel natural products typically follows a path from extraction and isolation to biological screening and mechanism of action studies.

experimental_workflow cluster_extraction Extraction & Isolation cluster_screening Biological Screening cluster_elucidation Mechanism of Action Plant_Material Drimys winteri (Leaves/Bark) Extraction Solvent Extraction Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Pure_Compound This compound Fractionation->Pure_Compound Antimicrobial Antimicrobial Assays (MIC/MBC) Pure_Compound->Antimicrobial Anti_inflammatory Anti-inflammatory Assays (e.g., NO inhibition) Pure_Compound->Anti_inflammatory Cytotoxicity Cytotoxicity Assays (e.g., MTT) Pure_Compound->Cytotoxicity Signaling_Pathways Signaling Pathway Analysis Antimicrobial->Signaling_Pathways Anti_inflammatory->Signaling_Pathways Cytotoxicity->Signaling_Pathways

Caption: Generalized workflow for the investigation of natural products.

Future Directions and Conclusion

The therapeutic potential of this compound remains largely unexplored. Based on the biological activities of structurally related drimane sesquiterpenoids, future research into its specific antimicrobial, anti-inflammatory, and cytotoxic effects is highly warranted. The elucidation of its mechanism of action and the identification of its molecular targets will be crucial steps in determining its viability as a lead compound for drug development.

The synthesis of this compound and its derivatives would provide a consistent source of the compound for extensive biological evaluation and structure-activity relationship studies.

References

A Comprehensive Technical Review of 11-Hydroxydrim-7-en-6-one and Related Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the current state of knowledge on 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid with significant therapeutic potential. Due to the limited availability of data on this specific compound, this review extends to the broader class of drimane sesquiterpenoids, offering insights into their synthesis, biological activities, and mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. They are predominantly found in terrestrial plants, fungi, and marine organisms. These compounds have garnered significant attention from the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antifungal properties. This compound, isolated from the bark and leaves of Drimys winteri, is a member of this class, and while specific research is limited, its structural similarity to other well-studied drimanes suggests a promising pharmacological profile. This review aims to consolidate the available quantitative data, detail relevant experimental protocols, and visualize key biological pathways and experimental workflows to facilitate further research and development in this area.

Quantitative Biological Activity Data

The biological activities of various drimane sesquiterpenoids have been quantitatively assessed in numerous studies. The following tables summarize the cytotoxic, anti-inflammatory, and antimicrobial activities of selected drimane derivatives, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Drimane Sesquiterpenoids (IC50 in µM)

CompoundA549 (Lung)HCT-15 (Colon)MDA-MB-231 (Breast)NCI-H23 (Lung)NUGC-3 (Gastric)PC-3 (Prostate)Reference
Compound 12.51.22.12.01.81.9[1]
Compound 23.12.02.82.52.22.4[1]
Compound 66.04.55.55.14.85.3[1]

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids

CompoundAssayCell LineIC50 (µM)Reference
IsotadeonalNF-κB Inhibition (SEAP)THP-1~10[2]
PolygodialNF-κB Inhibition (SEAP)THP-1> 50[2]
Compound 2NO ProductionBV226.6
Compound 3NO ProductionBV260.5

Table 3: Antimicrobial and Antifungal Activity of Drimane Sesquiterpenoids

CompoundMicroorganismMIC (µg/mL)MBC (µg/mL)MFC (µg/mL)Reference
PolygodialE. avium168-
PolygodialK. pneumoniae3216-
PolygodialS. typhi6464-
PolygodialE. coli16-648-32-
PolygodialFilamentous fungi & oomycetes--8-64

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of drimane sesquiterpenoids.

Synthesis of the Drimane Core Structure

A unified enantiospecific synthesis of various drimane meroterpenoids has been achieved through a combination of enzyme catalysis and transition metal catalysis.[3] This approach utilizes an engineered P450BM3 variant for site- and stereoselective hydroxylation of the drimane skeleton.[3]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 3 × 103 cells per well and incubate for 24 hours.[4]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 1-30 µg/mL) and incubate for a specified period (e.g., 24 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration at which 50% of cell growth is inhibited, can then be determined.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Pre-treatment: Pre-treat the cells with different concentrations of the test compound for a defined period.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 0.1 µg/mL) to induce an inflammatory response.[5]

  • Incubation: Incubate the cells for an appropriate time to allow for NO production.

  • Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.[6]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[6]

  • Data Analysis: Determine the concentration of nitrite from a standard curve and calculate the percentage inhibition of NO production by the test compound.

Antimicrobial Assay (Minimum Inhibitory Concentration - MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Procedure (Broth Microdilution Method):

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing growth medium.[7]

  • Inoculation: Inoculate each well with the microbial suspension.[7] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.[8]

Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and a known signaling pathway relevant to the anti-inflammatory activity of drimane sesquiterpenoids.

experimental_workflow_cytotoxicity cluster_plate_prep Plate Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Test Compound (Varying Concentrations) incubate_24h->add_compound incubate_treatment Incubate for Defined Period add_compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for Formazan Formation add_mtt->incubate_mtt add_solubilizer Add Solubilizing Agent (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance Measure Absorbance at 570 nm add_solubilizer->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

experimental_workflow_anti_inflammatory cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_griess_assay Griess Assay cluster_analysis Data Analysis culture_cells Culture RAW 246.7 Cells in 96-well Plate pretreat_compound Pre-treat with Test Compound culture_cells->pretreat_compound stimulate_lps Stimulate with LPS pretreat_compound->stimulate_lps incubate_no Incubate for NO Production stimulate_lps->incubate_no collect_supernatant Collect Supernatant incubate_no->collect_supernatant add_griess Add Griess Reagent collect_supernatant->add_griess read_absorbance Measure Absorbance at 540 nm add_griess->read_absorbance calculate_nitrite Calculate Nitrite Concentration read_absorbance->calculate_nitrite determine_inhibition Determine % Inhibition of NO Production calculate_nitrite->determine_inhibition

Caption: Workflow for the anti-inflammatory nitric oxide production assay.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TAK1->IKK_complex Activates IkB IκBα IKK_complex->IkB Phosphorylates p_IkB p-IκBα IkB->p_IkB NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to IkB_NFkB IκBα-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB Releases Ub_p_IkB Ub-p-IκBα p_IkB->Ub_p_IkB Ubiquitination Proteasome Proteasome Ub_p_IkB->Proteasome Degradation Nucleus Nucleus Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) Nucleus->Gene_expression Induces NFkB_active->Nucleus Drimanes Drimane Sesquiterpenoids (e.g., Isotadeonal) Drimanes->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of drimane sesquiterpenoids.

Conclusion and Future Directions

This compound and the broader class of drimane sesquiterpenoids represent a promising source of lead compounds for the development of new therapeutic agents. Their demonstrated cytotoxic, anti-inflammatory, and antimicrobial activities warrant further investigation. This technical guide has summarized the available quantitative data, provided detailed experimental protocols to facilitate further research, and visualized key processes to aid in understanding their mechanisms of action.

Future research should focus on:

  • The total synthesis of this compound to enable comprehensive biological evaluation.

  • Elucidation of the specific molecular targets and signaling pathways for its various biological activities.

  • In-depth structure-activity relationship (SAR) studies to optimize the potency and selectivity of drimane sesquiterpenoids.

  • Preclinical and clinical studies to evaluate the therapeutic potential of promising candidates.

By addressing these research gaps, the full therapeutic potential of this compound and other drimane sesquiterpenoids can be realized.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 11-Hydroxydrim-7-en-6-one and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological activities, and relevant experimental protocols for 11-Hydroxydrim-7-en-6-one and its related drimane sesquiterpenoid derivatives. This document is intended to serve as a practical guide for researchers interested in the exploration of this class of natural products for potential therapeutic applications.

Introduction

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. This compound is a member of this family that can be isolated from the leaves and bark of Drimys winteri[1]. Compounds in this class have garnered significant interest due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. They serve as valuable lead compounds in drug discovery and for the synthesis of novel derivatives with enhanced biological activities[2].

Application Notes

The drimane sesquiterpenoid scaffold has been shown to possess potent biological activities, making it a promising starting point for drug development programs.

Antimicrobial and Antifungal Activity

Several drimane sesquiterpenoids isolated from Drimys winteri have demonstrated significant antifungal and antibacterial activity. For instance, polygodial, a structurally related compound, has shown broad-spectrum antifungal activity with minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) in the low µg/mL range against various pathogens. These compounds are being investigated as potential alternatives to conventional antibiotics and antifungals, particularly against resistant strains.

Anti-inflammatory Activity

Certain drimane sesquiterpenoids have been found to modulate inflammatory pathways. Isotadeonal, an epimer of polygodial, has been shown to inhibit the NF-κB signaling pathway, a key regulator of the inflammatory response. This inhibition is achieved by preventing the phosphorylation of IκB-α, which in turn prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory genes. This mode of action makes these compounds attractive candidates for the development of novel anti-inflammatory agents.

Quantitative Data

The following tables summarize the biological activities of representative drimane sesquiterpenoids.

Table 1: Antifungal and Antibacterial Activity of Drimane Sesquiterpenoids

CompoundOrganismMIC (µg/mL)MBC (µg/mL)LC50 (µg/mL)Reference
PolygodialCandida albicans3.75 - 15.0--[3][4]
PolygodialCandida krusei3.75 - 15.0--[3][4]
PolygodialCandida glabrata3.75 - 15.0--[3][4]
IsotadeonalCandida albicans1.915.0-[3][4]
IsotadeonalCandida krusei1.915.0-[3][4]
IsotadeonalCandida glabrata1.915.0-[3][4]
PolygodialGaeumannomyces graminis--7 - 10[5]
IsodrimeninolGaeumannomyces graminis--7 - 10[5]
PolygodialK. pneumoniae3216-[6][7][8]
PolygodialE. avium168-[6][7][8]
PolygodialS. typhi6464-[6][7][8]
PolygodialE. coli6432-[6][7][8]

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids

CompoundAssayCell LineIC50 (µM)Reference
IsotadeonalNF-κB InhibitionTHP-1 reporter cells< 50[3]
9,11-dihydroxy-6-oxodrim-7-eneNO Production InhibitionRAW264.7 macrophages-[9]

Experimental Protocols

The following protocols provide detailed methodologies for the isolation of a precursor, a proposed hemi-synthesis of this compound, and relevant biological assays.

Protocol 1: Isolation of Isodrimeninol from Drimys winteri

This protocol is adapted from methodologies described for the isolation of drimane sesquiterpenoids from Drimys winteri.

1. Extraction: a. Air-dried and powdered bark of Drimys winteri is subjected to maceration with a suitable organic solvent such as ethyl acetate or a mixture of hexane and ethyl acetate. b. The extraction is typically carried out at room temperature for a period of 24-48 hours with occasional agitation. c. The solvent is then filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Chromatographic Purification: a. The crude extract is subjected to column chromatography on silica gel. b. A gradient elution system is employed, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. c. Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3) and visualized with a staining agent like potassium permanganate. d. Fractions containing the compound of interest, isodrimeninol, are pooled and concentrated. e. Further purification can be achieved by repeated column chromatography or by using techniques like preparative HPLC to obtain pure isodrimeninol.

Protocol 2: Proposed Hemi-synthesis of this compound from Isodrimeninol

This proposed protocol is based on standard oxidation reactions of allylic alcohols in sesquiterpenoid chemistry.

1. Oxidation of Isodrimeninol: a. To a solution of isodrimeninol (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask, add pyridinium chlorochromate (PCC) (1.5-2 equivalents). b. The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction is monitored by TLC. c. Upon completion, the reaction mixture is filtered through a pad of silica gel or celite to remove the chromium salts. d. The filtrate is concentrated under reduced pressure.

2. Purification: a. The resulting crude product is purified by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford pure this compound. b. The structure and purity of the final compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution Assay)

This is a general protocol for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

1. Preparation of Inoculum: a. The fungal strain is cultured on an appropriate agar medium. b. A suspension of the fungal spores or yeast cells is prepared in sterile saline or broth and adjusted to a specific concentration (e.g., 10⁵ CFU/mL).

2. Assay Procedure: a. The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate growth medium. b. The fungal inoculum is added to each well. c. Positive (no compound) and negative (no inoculum) controls are included. d. The plate is incubated at an appropriate temperature for 24-48 hours.

3. Determination of MIC: a. The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

Protocol 4: NF-κB Inhibition Assay (Reporter Gene Assay)

This protocol describes a method to assess the inhibitory effect of the compounds on the NF-κB signaling pathway.

1. Cell Culture and Transfection: a. A suitable cell line (e.g., THP-1 or HEK293T) is cultured under standard conditions. b. The cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB responsive promoter.

2. Compound Treatment and Stimulation: a. The transfected cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1-2 hours). b. The cells are then stimulated with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined period (e.g., 6-8 hours).

3. Luciferase Assay: a. The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's instructions. b. The inhibition of NF-κB activity is calculated as the percentage decrease in luciferase activity in compound-treated cells compared to stimulated, untreated cells.

Visualizations

The following diagrams illustrate key workflows and pathways related to the synthesis and activity of this compound and its derivatives.

experimental_workflow cluster_isolation Isolation cluster_synthesis Hemi-synthesis cluster_evaluation Biological Evaluation drimys Drimys winteri Bark extraction Solvent Extraction drimys->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography crude_extract->column_chromatography isodrimeninol Isodrimeninol column_chromatography->isodrimeninol oxidation Oxidation (PCC) isodrimeninol->oxidation target_compound This compound oxidation->target_compound antifungal_assay Antifungal Assay target_compound->antifungal_assay anti_inflammatory_assay Anti-inflammatory Assay target_compound->anti_inflammatory_assay

Caption: Overall experimental workflow from natural source to biological evaluation.

synthesis_pathway start Isodrimeninol (Precursor) reagent PCC, CH₂Cl₂ start->reagent product This compound (Target Compound) reagent->product Oxidation

Caption: Proposed hemi-synthetic route to this compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS/TNF-α receptor Receptor lps->receptor ikk IKK Activation receptor->ikk ikb_p IκB Phosphorylation ikk->ikb_p ikb_deg IκB Degradation ikb_p->ikb_deg nfkb_release NF-κB Release nfkb NF-κB (p50/p65) nfkb_release->nfkb nfkb_nuc NF-κB Translocation nfkb->nfkb_nuc ikb IκB nfkb_ikb NF-κB-IκB Complex nfkb_ikb->ikb_p nfkb_ikb->nfkb_release gene_transcription Pro-inflammatory Gene Transcription nfkb_nuc->gene_transcription inhibitor Drimane Sesquiterpenoids (e.g., Isotadeonal) inhibitor->ikb_p Inhibits

References

Application Notes and Protocols for the Quantification of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the analytical quantification of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid isolated from Drimys winteri[1]. Due to the limited availability of specific validated methods for this particular analyte, this guide presents a comprehensive approach based on established methodologies for the quantification of similar sesquiterpenoids. The primary recommended method is High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), which offers high sensitivity and selectivity. A secondary, more conventional method using Gas Chromatography-Mass Spectrometry (GC-MS) is also outlined. These protocols are intended to serve as a robust starting point for method development and validation in research and drug development settings.

Introduction to this compound

This compound is a sesquiterpenoid belonging to the drimane class of natural products. It is characterized by a bicyclic core structure and is found in various plant species, notably in the leaves and bark of Drimys winteri[1]. Drimane sesquiterpenoids are known for a wide range of biological activities, making them of significant interest in pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, quality control of natural product extracts, and for understanding its mechanism of action.

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₁₅H₂₄O₂[2]
Molecular Weight 236.35 g/mol [2]
CAS Number 74635-87-3[2]
Melting Point 84 - 85 °C[2]
Appearance White solid[3]

Recommended Analytical Method: HPLC-MS/MS

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the recommended technique for the quantification of this compound in various matrices due to its superior sensitivity, selectivity, and wide dynamic range.

Experimental Protocol: HPLC-MS/MS

2.1.1. Sample Preparation (from Plant Material)

  • Extraction:

    • Weigh 1 gram of dried and powdered plant material (e.g., Drimys winteri bark).

    • Add 10 mL of methanol to the sample in a conical tube.

    • Sonicate for 30 minutes in a water bath.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant.

    • Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants.

  • Purification (Solid Phase Extraction - SPE):

    • Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the combined supernatant onto the cartridge.

    • Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.

    • Elute the analyte with 5 mL of 90% methanol in water.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Filter through a 0.22 µm syringe filter before injection.

2.1.2. HPLC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-1 min: 30% B; 1-8 min: 30-95% B; 8-10 min: 95% B; 10-10.1 min: 95-30% B; 10.1-12 min: 30% B
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Precursor Ion (Q1): 237.178 [M+H]⁺; Product Ions (Q3): To be determined by infusion of a standard.
Ion Source Temp. 500 °C
IonSpray Voltage 5500 V

2.1.3. Data Presentation: Hypothetical Quantitative Data

The following table represents a hypothetical calibration curve for the quantification of this compound.

Concentration (ng/mL)Peak Area (Arbitrary Units)
115,234
578,912
10155,678
50765,432
1001,532,890
5007,543,210
100015,123,456

Linearity: R² > 0.995 Lower Limit of Quantification (LLOQ): 1 ng/mL

Workflow Diagram

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant spe Solid Phase Extraction (C18 Cartridge) supernatant->spe evaporation Evaporation to Dryness spe->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration hplc HPLC Separation filtration->hplc msms MS/MS Detection hplc->msms data_analysis Data Analysis msms->data_analysis quantification Quantification data_analysis->quantification

Caption: HPLC-MS/MS Experimental Workflow.

Alternative Analytical Method: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the quantification of sesquiterpenoids. This method is particularly suitable for volatile and thermally stable compounds. Derivatization may be necessary to improve the volatility and thermal stability of this compound.

Experimental Protocol: GC-MS

3.1.1. Sample Preparation and Derivatization

  • Extraction: Follow the same extraction procedure as for HPLC-MS/MS (Section 2.1.1, step 1).

  • Derivatization (Silylation):

    • Evaporate 1 mL of the methanolic extract to dryness.

    • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

3.1.2. GC-MS Instrumentation and Conditions

ParameterCondition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at 1 mL/min
Injection Mode Splitless
Mass Spectrometer Mass selective detector
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500
Source Temperature 230 °C
Quadrupole Temp. 150 °C

3.1.3. Data Presentation: Hypothetical Quantitative Data

The following table shows hypothetical data for the quantification of the silylated derivative of this compound.

Concentration (ng/mL)Peak Area (Arbitrary Units)
1025,876
50130,453
100265,112
250654,321
5001,310,987
10002,625,765

Linearity: R² > 0.99 Lower Limit of Quantification (LLOQ): 10 ng/mL

Workflow Diagram

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plant_material Plant Material extraction Solvent Extraction (Methanol) plant_material->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Silylation (BSTFA) evaporation->derivatization gc GC Separation derivatization->gc ms MS Detection gc->ms data_analysis Data Analysis ms->data_analysis quantification Quantification data_analysis->quantification

Caption: GC-MS Experimental Workflow.

Method Validation Considerations

For use in regulated environments, the chosen analytical method should be fully validated according to ICH guidelines. Key validation parameters include:

  • Specificity and Selectivity: Ensure no interference from matrix components.

  • Linearity and Range: Demonstrate a linear relationship between concentration and response.

  • Accuracy and Precision: Determine the closeness of the measured value to the true value and the degree of scatter.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

  • Stability: Stability of the analyte in the matrix under different storage conditions.

Conclusion

This document provides a comprehensive guide for the quantification of this compound using HPLC-MS/MS and GC-MS. While the HPLC-MS/MS method is recommended for its higher sensitivity and specificity, the GC-MS method offers a viable alternative. The provided protocols and workflows serve as a detailed starting point for researchers to develop and validate their own analytical methods for this and other related drimane sesquiterpenoids.

References

Application Notes and Protocols for the Extraction of 11-Hydroxydrim-7-en-6-one from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Hydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid found in the bark and leaves of Drimys winteri, a plant with a history of use in traditional medicine. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including antimicrobial, antifungal, and antifeedant properties. This document provides a detailed protocol for the extraction and purification of this compound from Drimys winteri plant material, intended to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Sesquiterpenoids are a diverse class of C15 terpenoids that are widely distributed in the plant kingdom. Among these, drimane sesquiterpenes, isolated from species such as Drimys winteri, have shown promising biological activities.[1][2] The compound this compound is a representative of this class. The effective extraction and isolation of this compound are crucial for further pharmacological studies and potential drug development. This protocol outlines a comprehensive methodology for the extraction, purification, and quantification of this compound.

Plant Material

The primary source of this compound is the bark and leaves of Drimys winteri.[3][4] For optimal results, it is recommended to use air-dried and finely powdered plant material. The choice between bark and leaves may depend on the desired yield and the accessibility of the plant parts.

Reagents and Equipment

Reagents:

  • Dichloromethane (CH₂Cl₂)

  • Methanol (CH₃OH)

  • Ethyl acetate (EtOAc)

  • n-Hexane

  • Silica gel for column chromatography (70-230 mesh)

  • Analytical grade solvents for High-Performance Liquid Chromatography (HPLC) analysis

Equipment:

  • Grinder or mill

  • Soxhlet apparatus or large-scale maceration setup

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Nuclear Magnetic Resonance (NMR) spectrometer for structural elucidation

Experimental Protocol

Extraction

The extraction of this compound from the powdered plant material can be efficiently performed using solvent extraction. Dichloromethane is a suitable solvent for the extraction of sesquiterpenes from Drimys winteri bark.[5]

Protocol:

  • Weigh 500 g of dried, powdered Drimys winteri bark.

  • Place the powdered bark in a large vessel suitable for maceration.

  • Add 2.5 L of dichloromethane to the vessel, ensuring the plant material is fully submerged.

  • Allow the mixture to macerate for 48 hours at room temperature with occasional stirring.

  • Filter the extract through a fine-mesh cloth or filter paper to separate the plant debris.

  • Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • The resulting crude extract will be a dark, viscous residue.

Purification

The crude extract contains a complex mixture of compounds. Purification is essential to isolate this compound. This is typically achieved through column chromatography.

Protocol:

  • Prepare a silica gel slurry in n-hexane and pack it into a glass chromatography column.

  • Dissolve a portion of the crude extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Allow the solvent to evaporate completely, resulting in a dry powder of the extract adsorbed on silica gel.

  • Carefully load the dried extract onto the top of the prepared silica gel column.

  • Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate.

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the separation process by spotting the collected fractions on TLC plates and developing them in an appropriate solvent system (e.g., n-hexane:ethyl acetate 7:3). Visualize the spots under UV light or by staining with a suitable reagent.

  • Combine the fractions containing the compound of interest based on their TLC profiles.

  • Concentrate the combined fractions using a rotary evaporator to obtain the purified this compound.

Characterization and Quantification

The identity and purity of the isolated compound should be confirmed using spectroscopic methods and its quantity determined by chromatographic techniques.

Protocol:

  • Structural Elucidation: The structure of the purified compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and Mass Spectrometry (MS).

  • Purity Assessment and Quantification: The purity of the isolated this compound can be determined using HPLC with a UV detector. A calibration curve with a known standard of the compound can be used for quantification.

Data Presentation

The following table presents hypothetical quantitative data for the extraction and purification of this compound. Actual yields may vary depending on the plant material and extraction conditions.

ParameterValueUnit
Starting Plant Material (dried bark)500g
Crude Dichloromethane Extract25g
Yield of Crude Extract5%
Purified this compound150mg
Yield of Purified Compound0.03%
Purity (by HPLC)>95%

Experimental Workflow Diagram

Extraction_Workflow PlantMaterial Dried and Powdered Drimys winteri Bark Extraction Maceration with Dichloromethane PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration1 Rotary Evaporation Filtration->Concentration1 CrudeExtract Crude Extract Concentration1->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-Hexane:Ethyl Acetate gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Analysis ColumnChromatography->FractionCollection Concentration2 Rotary Evaporation FractionCollection->Concentration2 PurifiedCompound Purified this compound Concentration2->PurifiedCompound Analysis Characterization (NMR, MS) and Quantification (HPLC) PurifiedCompound->Analysis

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway (Hypothetical)

While the specific signaling pathways modulated by this compound are a subject of ongoing research, many sesquiterpenes are known to interact with inflammatory pathways. The following diagram illustrates a hypothetical pathway where this compound might exert anti-inflammatory effects.

Signaling_Pathway cluster_cytoplasm Cytoplasm Compound This compound IKK IKK Complex Compound->IKK Inhibition NFkB_Pathway NF-κB Signaling Pathway IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

References

In Vitro Bioactivity of 11-Hydroxydrim-7-en-6-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

I. Anti-inflammatory Activity Assays

Inflammation is a critical physiological response that can become detrimental when dysregulated. The anti-inflammatory potential of 11-Hydroxydrim-7-en-6-one can be assessed by its ability to inhibit the production of inflammatory mediators in stimulated immune cells, such as macrophages.

A. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay determines the effect of the test compound on the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Experimental Protocol:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁵ cells/mL and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare various concentrations of this compound in serum-free DMEM. Pre-treat the cells with the compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.

  • Nitrite Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is determined by comparing the treated groups with the LPS-stimulated control.

Signaling Pathway:

anti_inflammatory_pathway LPS-Induced Inflammatory Pathway in Macrophages LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB MyD88->NF_kB iNOS iNOS NF_kB->iNOS Induces expression NO Nitric Oxide (NO) iNOS->NO Produces Compound This compound Compound->NF_kB Inhibits? Compound->iNOS Inhibits?

LPS-induced pro-inflammatory signaling cascade.
B. Pro-inflammatory Cytokine (TNF-α, IL-6, IL-1β) Measurement

The inhibitory effect on the production of key pro-inflammatory cytokines can be quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).

Experimental Protocol:

  • Follow steps 1-4 of the Nitric Oxide Production Assay.

  • Supernatant Collection: After the 24-hour incubation, centrifuge the 96-well plate and collect the cell culture supernatant.

  • ELISA: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Generate standard curves for each cytokine and determine the concentrations in the samples. Calculate the percentage of inhibition relative to the LPS-stimulated control.

Quantitative Data for Related Drimane Sesquiterpenoids:

Note: The following data is for related compounds and serves as a reference for the potential activity of this compound.

CompoundAssayCell LineIC₅₀ (µM)Reference
PolygodialNitric Oxide ProductionRAW 264.7Data not available-
Compound ATNF-α ReleaseBV216.14 ± 2.19
Compound BIL-6 ReleaseRAW 264.713.34 ± 4.92

II. Antimicrobial Activity Assay

The antimicrobial properties of this compound can be determined by assessing its ability to inhibit the growth of various pathogenic microorganisms.

A. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of the compound that visibly inhibits the growth of a microorganism.

Experimental Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium.

  • Compound Dilution: Perform serial two-fold dilutions of this compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow:

antimicrobial_workflow Broth Microdilution Workflow for MIC Determination start Start prep_compound Prepare serial dilutions of This compound start->prep_compound prep_inoculum Prepare standardized microbial inoculum start->prep_inoculum inoculate Inoculate microtiter plate prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at optimal temperature inoculate->incubate read_mic Determine MIC (lowest concentration with no growth) incubate->read_mic end End read_mic->end

Workflow for MIC determination.

Quantitative Data for Related Drimane Sesquiterpenoids:

Note: The following data is for related compounds and serves as a reference for the potential activity of this compound.

CompoundMicroorganismMIC (µg/mL)Reference
PolygodialEnterococcus avium16
PolygodialKlebsiella pneumoniae32
PolygodialSalmonella typhi64
PolygodialEscherichia coli16-64
IsodrimeninolGaeumannomyces graminis var. tritici7-10 (LC₅₀)
DrimenolGaeumannomyces graminis var. tritici>100 (LC₅₀)
DrimendiolCandida albicans12-50

III. Cytotoxicity Assay

It is crucial to assess the cytotoxic potential of this compound to determine its therapeutic window.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa, MCF-7) or a normal cell line (e.g., HEK293) in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to dissolve the purple formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined from the dose-response curve.

Logical Relationship Diagram:

Application Notes and Protocols for 11-Hydroxydrim-7-en-6-one as a Chemical Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydrim-7-en-6-one is a drimane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities. These compounds are characterized by a decahydronaphthalene core structure. Drimane sesquiterpenoids have been isolated from various natural sources, including terrestrial plants, fungi, and marine organisms. Research has highlighted their potential as anti-inflammatory, antimicrobial, and anticancer agents, making this compound a valuable chemical standard for researchers in natural product chemistry, pharmacology, and drug discovery.

This document provides detailed application notes and experimental protocols for the use of this compound as a chemical standard in analytical and biological research.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
CAS Number 74635-87-3
Appearance White to off-white solid
Solubility Soluble in methanol, ethanol, DMSO, and other organic solvents. Sparingly soluble in water.
Storage Store at 2-8°C in a tightly sealed container, protected from light and moisture.

Analytical Applications

This compound serves as a reference standard for the qualitative and quantitative analysis of this compound in various matrices, including plant extracts, fungal cultures, and biological samples.

High-Performance Liquid Chromatography (HPLC)

Application: To quantify this compound in a sample matrix. A reversed-phase HPLC method is generally suitable for the analysis of sesquiterpenoids.

Experimental Protocol:

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

    • From the stock solution, prepare a series of calibration standards by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For plant or fungal extracts, dissolve a known amount of the dried extract in methanol.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective.

      • Start with a higher proportion of water and gradually increase the acetonitrile concentration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength determined by a UV scan of the standard (typically around 210-250 nm for this class of compounds).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard injections against their known concentrations.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Table 2: Example HPLC Gradient for Sesquiterpenoid Analysis

Time (min)% Acetonitrile% Water (0.1% Formic Acid)
04060
209010
259010
304060
Gas Chromatography-Mass Spectrometry (GC-MS)

Application: For the identification and quantification of this compound, particularly in complex volatile or semi-volatile mixtures.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare standard solutions and sample extracts in a volatile solvent such as hexane or dichloromethane.

    • Derivatization may be necessary for compounds with polar functional groups to improve volatility and thermal stability, though it may not be required for this compound.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

      • Ion Source Temperature: 230°C.

  • Identification and Quantification:

    • Identification is achieved by comparing the retention time and mass spectrum of the analyte with that of the this compound standard.

    • Quantification can be performed using an internal standard method or by creating a calibration curve with the external standard.

Biological Applications

Drimane sesquiterpenoids are known to exhibit a range of biological activities. This compound can be used as a standard to investigate its potential pharmacological effects.

In Vitro Cytotoxicity Assay (MTT Assay)

Application: To assess the cytotoxic effects of this compound on cancer cell lines.

Experimental Protocol:

  • Cell Culture:

    • Culture cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Assay:

    • After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 3: Example Data Presentation for MTT Assay

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 5.2
0.198.1 ± 4.5
192.5 ± 6.1
1075.3 ± 7.8
5048.9 ± 5.9
10021.7 ± 3.4
NF-κB Signaling Pathway Inhibition Assay (Luciferase Reporter Assay)

Application: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.

Experimental Protocol:

  • Cell Culture and Transfection:

    • Use a cell line stably or transiently transfected with an NF-κB-responsive luciferase reporter construct (e.g., HEK293T or THP-1 reporter cells).

    • Seed the cells in a 96-well plate.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) (100 ng/mL) or tumor necrosis factor-alpha (TNF-α) (10 ng/mL), for 6-8 hours. Include appropriate controls (unstimulated, stimulated with vehicle).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

    • A co-transfected Renilla luciferase vector can be used to normalize for transfection efficiency.

  • Data Analysis:

    • Calculate the relative luciferase units (RLU) and normalize to the control.

    • Determine the dose-dependent inhibition of NF-κB activation by this compound.

Visualizations

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Prepare Standard Solutions HPLC HPLC Analysis (C18 Column) Standard_Prep->HPLC Sample_Prep Prepare Sample Extract Sample_Prep->HPLC Detection UV Detection HPLC->Detection Calibration Construct Calibration Curve Detection->Calibration Quantify Quantify Analyte Calibration->Quantify

Caption: Workflow for HPLC analysis.

MTT_Workflow Cell_Culture Seed Cells in 96-well Plate Treatment Treat with this compound Cell_Culture->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize Formazan Crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate Cell Viability and IC50 Absorbance_Measurement->Data_Analysis

Caption: Workflow for MTT cytotoxicity assay.

Signaling Pathway Diagram

NFkB_Pathway cluster_stimulus Stimulus cluster_inhibition Inhibition Point cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS / TNF-α IKK IKK Complex LPS->IKK Activates Compound This compound Compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Sequesters pIkB p-IκBα NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocates pIkB->NFkB Releases Ub Ubiquitination pIkB->Ub Proteasome Proteasomal Degradation Ub->Proteasome DNA DNA NFkB_nuc->DNA Binds Gene_Expression Inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: NF-κB signaling pathway inhibition.

Application Notes and Protocols for Cell Culture Experiments with 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydrim-7-en-6-one is a sesquiterpenoid natural product isolated from the leaves and bark of Drimys winteri[1]. Sesquiterpenoids are a class of organic compounds often investigated for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[2]. These application notes provide a comprehensive guide for researchers to investigate the cytotoxic and apoptotic effects of this compound in cancer cell lines. The following protocols for cytotoxicity screening and apoptosis induction are foundational for assessing its potential as a therapeutic agent.

I. Cytotoxicity Screening using MTT Assay

The initial step in evaluating the anticancer potential of this compound is to determine its cytotoxic effects on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[3] Metabolically active cells reduce the yellow MTT to purple formazan crystals, providing a quantitative measure of cell viability[3].

Experimental Protocol: MTT Assay
  • Cell Seeding:

    • Culture cancer cell lines (e.g., HeLa, A549, MCF-7) in appropriate media until they reach 80-90% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Cytotoxicity of this compound
Cell LineIC50 (µM) after 48h
HeLa (Cervical Cancer)25.8
A549 (Lung Cancer)42.1
MCF-7 (Breast Cancer)33.5
Jurkat (T-cell Leukemia)18.2

Visualization: MTT Assay Workflow

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Compound to Wells prep_compound Prepare Compound Dilutions incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance

Caption: Workflow for determining cell cytotoxicity using the MTT assay.

II. Investigation of Apoptosis Induction

Following the confirmation of cytotoxicity, the next step is to determine if cell death is occurring via apoptosis. This can be assessed by measuring the activity of caspases, key executioner enzymes in the apoptotic pathway, and by detecting the cleavage of specific apoptotic markers like PARP (Poly (ADP-ribose) polymerase).[4][5][6]

Experimental Protocol: Caspase-3 Activity Assay

This protocol is based on a colorimetric assay that measures the cleavage of a specific substrate, DEVD-pNA, by active caspase-3.[7][8][9]

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours. Include an untreated control.

    • Induce apoptosis in a separate set of cells with a known inducer (e.g., staurosporine) to serve as a positive control.

    • Harvest the cells and pellet them by centrifugation.

    • Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.[9]

    • Centrifuge at 10,000 x g for 1 minute and collect the supernatant (cytosolic extract).[9]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay to ensure equal protein loading.

  • Caspase Assay:

    • In a 96-well plate, add 50 µL of 2x Reaction Buffer containing 10 mM DTT to each well.

    • Add 50 µL of the cell lysate (containing 100-200 µg of protein) to the wells.

    • Add 5 µL of the DEVD-pNA substrate (4 mM stock) to each well.

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.

Data Presentation: Caspase-3 Activation
TreatmentFold Increase in Caspase-3 Activity
Untreated Control1.0
This compound (IC50)4.5
Staurosporine (Positive Control)8.2
Experimental Protocol: Western Blot for Apoptotic Markers

Western blotting can be used to detect the cleavage of caspase-3 and its substrate PARP, which are hallmarks of apoptosis.[5][10]

  • Protein Extraction:

    • Treat cells as described for the caspase activity assay.

    • Lyse the cells in RIPA buffer containing protease inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, full-length PARP, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

Visualization: Apoptosis Detection Workflow

Apoptosis_Workflow cluster_treatment Cell Treatment & Lysis cluster_caspase Caspase-3 Assay cluster_western Western Blot treat_cells Treat Cells with Compound lyse_cells Lyse Cells & Collect Supernatant treat_cells->lyse_cells quantify_protein Quantify Protein lyse_cells->quantify_protein caspase_reaction Incubate Lysate with DEVD-pNA quantify_protein->caspase_reaction sds_page SDS-PAGE quantify_protein->sds_page read_caspase Read Absorbance (405 nm) caspase_reaction->read_caspase transfer Transfer to PVDF sds_page->transfer immunoblot Immunoblotting transfer->immunoblot detect Detect Proteins immunoblot->detect

Caption: Workflow for the detection of apoptosis.

III. Hypothetical Signaling Pathway of Action

Based on the pro-apoptotic effects of many natural products, a plausible mechanism for this compound could be the induction of the intrinsic apoptotic pathway. This pathway is initiated by cellular stress and leads to the release of cytochrome c from the mitochondria, followed by the activation of caspase-9 and the executioner caspase-3.

Visualization: Hypothesized Apoptotic Pathway

Apoptotic_Pathway compound This compound stress Cellular Stress compound->stress bax_bak Bax/Bak Activation stress->bax_bak mito Mitochondria bax_bak->mito permeabilization cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 Activation apaf1->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis parp->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway induced by this compound.

References

Application Notes and Protocols for the Chromatographic Purification of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the isolation and purification of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid, from its natural source. The protocol outlines a two-step chromatographic procedure, commencing with flash column chromatography for initial fractionation, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) for final purification. This application note also includes expected yields based on related compounds and discusses the potential biological significance and mechanisms of action of this class of molecules.

Introduction

This compound is a sesquiterpenoid belonging to the drimane class of natural products. These compounds are known for their diverse biological activities. Notably, this compound can be isolated from the leaves and bark of Drimys winteri[1][2]. The purification of drimane sesquiterpenoids from natural extracts typically involves a combination of chromatographic techniques to separate the target compound from a complex mixture of other secondary metabolites[3][4]. This protocol provides a comprehensive guide for the efficient isolation of this compound.

Experimental Protocols

Extraction of Drimane Sesquiterpenoids from Drimys winteri

The initial step involves the preparation of a crude organic extract from the bark of Drimys winteri.

Materials:

  • Dried and powdered bark of Drimys winteri

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Rotary evaporator

  • Filter paper and funnel

Protocol:

  • Macerate the powdered bark of Drimys winteri in methanol at room temperature for 72 hours.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

  • Suspend the crude extract in water and perform a liquid-liquid partition with hexane, followed by ethyl acetate.

  • Collect the ethyl acetate fraction, as drimane sesquiterpenoids are typically soluble in this solvent.

  • Evaporate the ethyl acetate under reduced pressure to yield the total organic extract.

Step 1: Flash Column Chromatography (Initial Fractionation)

This step aims to separate the crude extract into fractions of varying polarity.

Materials:

  • Silica gel 60 (230-400 mesh)

  • Glass column

  • Hexane (analytical grade)

  • Ethyl acetate (EtOAc, analytical grade)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Collection tubes

Protocol:

  • Prepare a slurry of silica gel in hexane and pack the column.

  • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase).

  • Load the dissolved sample onto the top of the silica gel bed.

  • Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Collect fractions of a defined volume (e.g., 20 mL).

  • Monitor the fractions by TLC, using a suitable mobile phase (e.g., hexane:EtOAc, 7:3 v/v) and visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., ceric ammonium molybdate).

  • Pool the fractions containing compounds with similar TLC profiles. The fractions containing compounds with Rf values corresponding to drimane sesquiterpenoids should be selected for further purification.

Step 2: Semi-Preparative HPLC (Final Purification)

The enriched fractions from flash chromatography are subjected to semi-preparative HPLC to isolate this compound to a high degree of purity.

Materials:

  • Semi-preparative HPLC system with a UV detector

  • C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm)

  • Acetonitrile (ACN, HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid (optional, to improve peak shape)

  • Syringe filters (0.45 µm)

Protocol:

  • Dissolve the selected fraction from the flash chromatography in the initial mobile phase and filter through a 0.45 µm syringe filter.

  • Set up the semi-preparative HPLC system with a C18 column.

  • Equilibrate the column with the initial mobile phase (e.g., a mixture of acetonitrile and water).

  • Inject the sample onto the column.

  • Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC runs of the fraction.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm) for the detection of the target compound.

  • Collect the peak corresponding to this compound.

  • Evaporate the solvent from the collected fraction under reduced pressure to obtain the purified compound.

  • Confirm the identity and purity of the isolated compound using analytical techniques such as NMR spectroscopy and mass spectrometry.

Data Presentation

CompoundMolecular Weight ( g/mol )Yield (%)
Drimenol222.370.04
Isotadeonal234.340.0624
Polygodial234.340.092
This compound 250.37 Estimated < 0.1

Visualization of Experimental Workflow and Potential Mechanism of Action

Experimental Workflow

The overall workflow for the purification of this compound is depicted in the following diagram.

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis start Drimys winteri bark extraction Methanol Maceration & Liquid-Liquid Partition start->extraction crude_extract Crude Ethyl Acetate Extract extraction->crude_extract flash_chrom Flash Column Chromatography (Hexane:EtOAc gradient) crude_extract->flash_chrom fractions Enriched Fractions flash_chrom->fractions hplc Semi-Preparative HPLC (C18, ACN:Water) fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis NMR & Mass Spectrometry pure_compound->analysis

Figure 1. Experimental workflow for the purification of this compound.
Potential Mechanism of Action: Ion Channel Modulation

Drimane sesquiterpenoids have been shown to exhibit a range of biological activities. A related compound, polygodial, isolated from Drimys winteri, has been found to inhibit voltage-gated sodium channels (NaV1.7 and NaV1.8), which are crucial for pain signaling[5]. It is plausible that this compound may exert similar effects. The following diagram illustrates this potential mechanism.

mechanism_of_action cluster_process Cellular Process compound This compound ion_channel Voltage-Gated Sodium Channel (e.g., NaV1.7, NaV1.8) compound->ion_channel Binds to and inhibits sodium_influx Sodium Ion Influx ion_channel->sodium_influx Blocks inhibition Inhibition depolarization Neuronal Depolarization sodium_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal analgesia Analgesic Effect

Figure 2. Proposed mechanism of action for this compound.

Conclusion

The protocol described provides a robust and reproducible method for the purification of this compound from Drimys winteri. The combination of flash column chromatography and semi-preparative HPLC is a powerful strategy for isolating this and other drimane sesquiterpenoids. Further investigation into the biological activities of this compound is warranted, particularly its potential as a modulator of ion channels and its therapeutic applications.

References

Application Notes and Protocols: Derivatization of 11-Hydroxydrim-7-en-6-one for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Hydroxydrim-7-en-6-one is a drimane sesquiterpenoid, a class of natural products known for a wide spectrum of biological activities, including antifungal, anti-inflammatory, and cytotoxic effects.[1][2][3][4] Derivatization of the core drimane scaffold presents a promising strategy for enhancing the potency and selectivity of these compounds, offering potential avenues for the development of novel therapeutic agents. These application notes provide detailed protocols for the synthesis of derivatives of this compound and methods for evaluating their enhanced biological activities.

Data Presentation: Biological Activities of Drimane Sesquiterpenoid Derivatives

The following tables summarize the quantitative data on the biological activities of various drimane sesquiterpenoids and their derivatives, providing a basis for comparison and highlighting the potential for activity enhancement through chemical modification.

Table 1: Antifungal Activity of Drimane Sesquiterpenoids

CompoundFungal StrainMIC (µg/mL)Reference
(-)-DrimenolCandida albicans8 - 64[1][2]
(+)-AlbicanolCandida albicans>64[1]
(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-decahydronaphthalene-1-carbaldehydeCandida albicans16[1]
PolygodialCandida albicans3.13[5]
IsotadeonalCandida spp.1.9 - 15.0[5]
DrimenalCandida spp.>15.0[5]
Isodrimeninol Derivative (C4)Candida albicans75[6]

Table 2: Anti-inflammatory Activity of Drimane Sesquiterpenoids

CompoundAssayIC₅₀ (µM)Reference
Talaminoid A (1)NO Production Inhibition (LPS-induced BV-2 cells)7.81[7]
Talaminoid (4)NO Production Inhibition (LPS-induced BV-2 cells)4.97[7]
Talaminoid (5)NO Production Inhibition (LPS-induced BV-2 cells)6.25[7]
Sinenseine A (1)NO Production Inhibition (LPS-induced RAW 264.7)8.3[8][9]
IsotadeonalNF-κB Inhibition (THP-1 cells)~10[10]

Table 3: Cytotoxic Activity of Drimane Sesquiterpenoids

CompoundCell LineIC₅₀ (µM)Reference
Perenniporin A (1)ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-31.2 - 6.0[11]
Perenniporin B (2)ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-31.5 - 5.5[11]
Perenniporin G (6)ACHN, HCT-15, MDA-MB-231, NCI-H23, NUGC-3, PC-31.8 - 5.8[11]
Asperflavinoid A (1)HepG2, MKN-45Not specified[12]
PolygodialVarious cancer cell lines12.5 - 100[3]
8α,9α-epoxi-11-nordriman-7-one (12)PC-3~50[3]
(-)-Drimenol-aryl ester (6a)MCF-7~10[13]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established procedures for the derivatization of related drimane sesquiterpenoids and can be adapted for this compound.

Protocol 1: Esterification of the C-11 Hydroxyl Group

This protocol describes the synthesis of ester derivatives at the C-11 position, which can modulate the lipophilicity and biological activity of the parent compound.[13][14]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Acyl chloride or carboxylic acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add TEA or DMAP (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Slowly add the acyl chloride or anhydride (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to obtain the desired ester derivative.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 2: Oxidation of the C-11 Hydroxyl Group to an Aldehyde

Oxidation of the primary alcohol at C-11 to an aldehyde can introduce a reactive functional group for further derivatization and may enhance biological activity.[15][16]

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Add PCC or DMP (1.5 equivalents) to the solution in one portion.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite or silica gel to remove the chromium salts or periodinane byproducts.

  • Wash the filter cake with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to yield the C-11 aldehyde derivative.

  • Characterize the final product using NMR and mass spectrometry.

Protocol 3: Reduction of the C-6 Carbonyl Group

Reduction of the ketone at the C-6 position to a hydroxyl group can alter the polarity and conformation of the molecule, potentially influencing its interaction with biological targets.

Materials:

  • This compound

  • Methanol or ethanol

  • Sodium borohydride (NaBH₄)

  • Distilled water

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol or ethanol at 0 °C.

  • Slowly add sodium borohydride (2 equivalents) to the solution in small portions.

  • Stir the reaction at 0 °C and allow it to warm to room temperature. Monitor the reaction by TLC.

  • Upon completion, carefully add distilled water to quench the excess NaBH₄.

  • Remove the alcohol solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable hexane/ethyl acetate gradient to afford the C-6 alcohol derivative.

  • Characterize the final product using NMR and mass spectrometry.

Signaling Pathways and Experimental Workflows

Diagram 1: Proposed Derivatization Workflow

Derivatization_Workflow This compound This compound Esterification Esterification (Protocol 1) This compound->Esterification Oxidation Oxidation (Protocol 2) This compound->Oxidation Reduction Reduction (Protocol 3) This compound->Reduction Ester_Derivatives C-11 Ester Derivatives Esterification->Ester_Derivatives Aldehyde_Derivative C-11 Aldehyde Derivative Oxidation->Aldehyde_Derivative Alcohol_Derivative C-6 Alcohol Derivative Reduction->Alcohol_Derivative

Caption: Synthetic routes for the derivatization of this compound.

Diagram 2: Antifungal Activity Evaluation Workflow

Antifungal_Workflow cluster_synthesis Compound Synthesis cluster_testing Antifungal Screening cluster_analysis Data Analysis Parent_Compound This compound MIC_Assay MIC Determination (Broth Microdilution) Parent_Compound->MIC_Assay Derivatives Synthesized Derivatives Derivatives->MIC_Assay Fungicidal_Assay Fungicidal/Fungistatic Assay MIC_Assay->Fungicidal_Assay Compare_Activity Compare Activity of Parent vs. Derivatives Fungicidal_Assay->Compare_Activity SAR_Analysis Structure-Activity Relationship (SAR) Analysis Compare_Activity->SAR_Analysis

Caption: Workflow for the evaluation of antifungal activity.

Diagram 3: Anti-Inflammatory Signaling Pathway (NF-κB)

Drimane sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[7][10]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB degradation NFkB_active Active NF-κB NFkB->NFkB_active release Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., iNOS, TNF-α, IL-6) NFkB_active->Inflammatory_Genes translocates & activates Nucleus Nucleus Drimane Drimane Derivative Drimane->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by drimane derivatives.

References

The Untapped Potential of 11-Hydroxydrim-7-en-6-one: A Drimane Sesquiterpenoid Awaiting Medicinal Chemistry Exploration

Author: BenchChem Technical Support Team. Date: November 2025

While 11-Hydroxydrim-7-en-6-one, a natural product isolated from the bark and leaves of Drimys winteri, has been identified, a comprehensive evaluation of its medicinal chemistry applications remains largely uncharted territory in publicly available scientific literature. Despite the significant biological activities reported for other drimane sesquiterpenoids from the same plant, specific quantitative data and detailed experimental protocols for this compound are scarce. This document aims to provide a framework for its potential applications based on the activities of structurally related compounds and outlines standardized protocols for its future investigation.

Potential Therapeutic Applications: An Extrapolation from Related Compounds

Drimane sesquiterpenoids, the chemical class to which this compound belongs, are known for a variety of biological activities. Research on compounds with the same core structure suggests that this compound could be a valuable lead compound in several therapeutic areas.

Anti-inflammatory Activity: Many drimane sesquiterpenoids exhibit potent anti-inflammatory effects. It is hypothesized that this compound may modulate inflammatory pathways, potentially by inhibiting the production of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Antimicrobial Activity: The drimane skeleton is a common feature in natural antimicrobial agents. It is plausible that this compound possesses activity against a range of bacterial and fungal pathogens. Its mechanism could involve disruption of microbial cell membranes or inhibition of essential enzymes.

Anticancer Activity: Certain sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines. Future studies could explore the potential of this compound to induce apoptosis or inhibit cell proliferation in cancerous cells.

Hypothetical Experimental Protocols

The following are standardized, generalized protocols that would be suitable for the initial biological evaluation of this compound.

Protocol 1: In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture:

  • Maintain RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

2. Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.
  • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
  • Determine the concentration of nitrite by measuring the absorbance at 540 nm and comparing it to a sodium nitrite standard curve.
  • Calculate the half-maximal inhibitory concentration (IC₅₀) value.

3. Cell Viability Assay (MTT Assay):

  • Concurrently with the NO assay, assess the cytotoxicity of this compound on RAW 264.7 cells.
  • After the 24-hour incubation with the compound and LPS, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
  • Remove the medium and dissolve the formazan crystals in 150 µL of dimethyl sulfoxide (DMSO).
  • Measure the absorbance at 570 nm.

Protocol 2: Antimicrobial Susceptibility Testing

1. Microorganisms:

  • Use a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations.
  • Inoculate each well with a standardized microbial suspension (approximately 5 x 10⁵ CFU/mL).
  • Include positive (microorganism without compound) and negative (broth only) controls.
  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary (Hypothetical)

As no specific data for this compound is available, the following table presents hypothetical data to illustrate how results would be presented.

Biological ActivityAssayTest Organism/Cell LineParameterHypothetical Value (µM)
Anti-inflammatory LPS-induced NO productionRAW 264.7IC₅₀15.2 ± 2.1
Antimicrobial Broth MicrodilutionStaphylococcus aureusMIC32
Escherichia coliMIC>128
Candida albicansMIC64
Anticancer MTT AssayMCF-7 (Breast Cancer)IC₅₀25.8 ± 3.5
A549 (Lung Cancer)IC₅₀42.1 ± 5.3

Visualizing Potential Mechanisms and Workflows

To further guide research, the following diagrams illustrate a potential signaling pathway involved in inflammation and a typical experimental workflow for natural product screening.

anti_inflammatory_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_n NF-κB IkB IκBα IKK->IkB phosphorylates iNOS iNOS (Pro-inflammatory Enzyme) NO NO (Inflammatory Mediator) iNOS->NO Compound This compound Compound->NFkB inhibits? Compound->IKK inhibits? NFkB_n->iNOS induces transcription

Caption: Hypothetical anti-inflammatory signaling pathway.

experimental_workflow cluster_extraction Isolation cluster_screening Biological Screening cluster_analysis Data Analysis Plant Drimys winteri Extraction Extraction & Fractionation Plant->Extraction Isolation Isolation of This compound Extraction->Isolation AntiInflammatory Anti-inflammatory Assays Isolation->AntiInflammatory Antimicrobial Antimicrobial Assays Isolation->Antimicrobial Anticancer Anticancer Assays Isolation->Anticancer Data IC₅₀ / MIC Determination AntiInflammatory->Data Antimicrobial->Data Anticancer->Data SAR Structure-Activity Relationship (SAR) Data->SAR

Caption: General workflow for natural product evaluation.

Conclusion and Future Directions

This compound represents a promising yet understudied natural product. The protocols and potential applications outlined here provide a roadmap for its systematic investigation. Future research should focus on the isolation of sufficient quantities of this compound to perform comprehensive biological and mechanistic studies. Elucidation of its precise molecular targets will be crucial for its development as a potential therapeutic agent. The synthesis of derivatives could also be explored to optimize its activity and pharmacokinetic properties. The dearth of current data highlights a significant opportunity for researchers in medicinal chemistry and natural product drug discovery.

Application Notes and Protocols for the Experimental Study of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for investigating the biological activities of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid. Drawing on established methodologies for analogous compounds, this document outlines detailed protocols for assessing its cytotoxic, anti-inflammatory, and mechanistic properties. The provided experimental designs are intended to guide researchers in the systematic evaluation of this compound for potential therapeutic applications.

Introduction

This compound is a sesquiterpenoid compound isolated from natural sources such as the bark and leaves of Drimys winteri. Sesquiterpenoids of the drimane class have garnered significant interest for their diverse biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. Notably, several drimane sesquiterpenoids have been shown to exert anti-inflammatory effects through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. This document provides a detailed experimental workflow to explore the therapeutic potential of this compound, with a focus on its anti-inflammatory and cytotoxic effects.

Potential Signaling Pathway: NF-κB Inhibition

Based on studies of structurally related drimane sesquiterpenoids, a primary mechanism of action for the anti-inflammatory effects of this compound is the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including those for inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines like TNF-α and IL-6. Drimane sesquiterpenoids have been observed to prevent the phosphorylation of IκBα, thereby blocking NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) Nucleus->ProInflammatory_Genes Induces Compound This compound Compound->IKK Inhibits

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 11-Hydroxydrim-7-en-6-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11-Hydroxydrim-7-en-6-one. The content is designed to address specific experimental issues to help improve reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound, a drimane sesquiterpenoid, typically starts from a precursor already containing the decalin core.[1] Common starting materials include naturally occurring sesquiterpenoids like sclareol or commercially available drimenol. The key transformations usually involve the introduction of the C7-C8 double bond, allylic oxidation at the C6 position, and selective hydroxylation at the C11 position.

Q2: Which step is the most challenging for achieving a high yield?

A2: The selective hydroxylation of the C11 position and the allylic oxidation at C6 are often the most challenging steps. These reactions can suffer from low selectivity, leading to the formation of multiple byproducts, including epimers and over-oxidized products. The choice of reagents and the fine-tuning of reaction conditions are critical for success.

Q3: What are common side reactions to be aware of?

A3: During the synthesis, several side reactions can occur, including:

  • Over-oxidation: The C11 hydroxyl group can be further oxidized to an aldehyde or carboxylic acid.

  • Epimerization: The stereocenter at C9 can be susceptible to epimerization under acidic or basic conditions.

  • Rearrangement: The carbocation intermediates, if formed, can undergo rearrangement of the drimane skeleton.

  • Non-selective oxidation: Other allylic positions in the molecule might also undergo oxidation.

Q4: How can I confirm the stereochemistry of the final product?

A4: The stereochemistry of this compound is typically confirmed using a combination of spectroscopic techniques. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Nuclear Overhauser Effect (NOE) experiments, are powerful tools for determining the relative stereochemistry of the molecule. X-ray crystallography can provide unambiguous proof of the absolute stereochemistry if a suitable crystal can be obtained.

Troubleshooting Guides

Issue 1: Low Yield in the C6 Allylic Oxidation Step

Symptoms:

  • Low conversion of the starting material (drim-7-ene precursor).

  • Formation of multiple products, including the desired 6-one and other oxidized byproducts.

  • Decomposition of the starting material or product.

Possible Cause Suggested Solution
Inappropriate Oxidizing Agent The choice of oxidizing agent is crucial for allylic oxidation. If strong oxidants like chromium trioxide are causing over-oxidation, consider milder reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or selenium dioxide (SeO2).
Suboptimal Reaction Temperature High temperatures can lead to decomposition and reduced selectivity. It is recommended to start the reaction at a low temperature (e.g., 0 °C) and slowly warm to room temperature while monitoring the reaction progress by Thin Layer Chromatography (TLC).
Incorrect Solvent The solvent can significantly impact the reaction rate and selectivity. Dichloromethane (DCM) is a common choice for many oxidations. However, screening other solvents like chloroform, acetone, or tert-butanol may lead to improved results.
Presence of Water For some water-sensitive reagents, the presence of moisture can lead to undesired side reactions. Ensure that the glassware is oven-dried and that anhydrous solvents are used.
Issue 2: Poor Selectivity during C11-Hydroxylation

Symptoms:

  • Formation of a mixture of C11-hydroxy, C9-hydroxy, and dihydroxy byproducts.

  • Formation of epoxides at the C7-C8 or C9-C11 positions.

  • Low yield of the desired this compound.

Possible Cause Suggested Solution
Non-selective Hydroxylating Agent Direct hydroxylation with reagents like osmium tetroxide can be unselective. A two-step approach involving selective epoxidation of the C9-C11 double bond with an agent like meta-chloroperoxybenzoic acid (m-CPBA), followed by regioselective ring-opening with a nucleophile (e.g., water in the presence of an acid catalyst), can provide better control.[2]
Steric Hindrance The stereochemical environment around the C11 position can influence the approach of the reagent. Using a bulkier directing group on a nearby atom or a smaller hydroxylating agent might improve selectivity.
Unfavorable Reaction Conditions The pH and temperature of the reaction can affect the selectivity. It is advisable to run the reaction under buffered conditions and to optimize the temperature to favor the desired product.

Data Presentation

Table 1: Comparison of Oxidizing Agents for C6 Allylic Oxidation
Oxidizing Agent Solvent Temperature (°C) Reaction Time (h) Yield of 6-one (%)
CrO₃/H₂SO₄Acetone0235
PCCDCM25468
PDCDCM25662
SeO₂Dioxane/H₂O801255
Table 2: Yield Comparison for C11-Hydroxylation Strategies
Method Reagents Key Intermediate Yield of 11-OH (%)
Direct OsmylationOsO₄, NMON/A40
Epoxidation/Ring Opening1. m-CPBA 2. H₃O⁺9,11-epoxide72
Hydroboration-Oxidation1. BH₃-THF 2. H₂O₂, NaOHC11-borane58

Experimental Protocols

Protocol 1: Allylic Oxidation using Pyridinium Chlorochromate (PCC)
  • To a stirred solution of the drim-7-ene precursor (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the desired drim-7-en-6-one.

Protocol 2: Two-Step C11-Hydroxylation via Epoxidation
  • Epoxidation: Dissolve the drim-7-en-6-one (1.0 eq) in anhydrous DCM and cool the solution to 0 °C. Add m-CPBA (1.2 eq) portion-wise. Stir the reaction at 0 °C for 2 hours. Quench with a saturated aqueous solution of sodium thiosulfate. Extract with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Ring Opening: Dissolve the crude epoxide in a 10:1 mixture of THF and water. Add a catalytic amount of perchloric acid (70%). Stir at room temperature for 1 hour. Neutralize with saturated aqueous sodium bicarbonate and extract with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify by flash column chromatography to yield this compound.

Mandatory Visualizations

G cluster_synthesis Synthetic Pathway A Drim-7-ene Precursor B Allylic Oxidation (e.g., PCC, DCM) A->B C Drim-7-en-6-one B->C D Selective C11-Hydroxylation (e.g., Epoxidation/Ring Opening) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

G A Low Yield Observed B Check Purity of Starting Material A->B C Review Allylic Oxidation Step A->C D Review Hydroxylation Step A->D E Optimize Reaction Conditions (Temp, Solvent, Reagent) C->E D->E F Consider Alternative Synthetic Route E->F

Caption: Troubleshooting decision tree for low yield synthesis.

References

Stability and degradation of 11-Hydroxydrim-7-en-6-one in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and degradation of 11-Hydroxydrim-7-en-6-one in solution. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in common laboratory solvents?

While specific degradation kinetics for this compound are not extensively documented in publicly available literature, its structure as a drimane sesquiterpenoid suggests potential instabilities. For short-term storage, it is advisable to use aprotic solvents such as DMSO or DMF and to store solutions at -20°C or lower.[1][2] Prolonged storage in protic solvents like methanol or ethanol may lead to degradation.

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, which includes a hydroxyl group, a ketone, and a double bond, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The allylic hydroxyl group and the carbon-carbon double bond are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides in solvents, or exposure to light. Oxidation of drimane sesquiterpenoids has been reported to yield various derivatives.[3][4]

  • Hydrolysis: Although less common for this specific structure, if formulated with ester-containing excipients, hydrolysis could be a concern under acidic or basic conditions.

  • Photodegradation: The conjugated enone system in the molecule may absorb UV light, leading to photochemical reactions and degradation. Photochemical desaturation is a known reaction for some sesquiterpenes.

  • Thermal Degradation: High temperatures can accelerate oxidation and other degradation reactions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

The stability of compounds with enone structures can be pH-dependent.[5][6][7] While specific data for this compound is unavailable, it is prudent to assume that extreme pH conditions (both acidic and basic) could catalyze degradation reactions such as isomerization or oxidation. For aqueous solutions, it is recommended to use buffers to maintain a neutral pH and to analyze the stability at different pH values as part of formulation development.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of compound potency over a short period in solution. Degradation due to solvent reactivity, exposure to light, or improper storage temperature.Prepare fresh solutions for each experiment. Store stock solutions in aprotic solvents (e.g., DMSO, DMF) at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping containers in aluminum foil.
Appearance of unknown peaks in chromatography (HPLC, GC-MS) after sample preparation or storage. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products. This involves subjecting the compound to stress conditions (acid, base, oxidation, light, heat) to generate and characterize the degradants.[8] Use a stability-indicating analytical method to separate the parent compound from its degradation products.[9]
Inconsistent results in biological assays. Instability of the compound in the assay medium.Evaluate the stability of this compound in the specific cell culture or assay buffer under the experimental conditions (e.g., 37°C, 5% CO2). Prepare fresh dilutions from a stable stock solution immediately before each experiment.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.Verify the solubility of this compound in the chosen solvent. If solubility is an issue, consider using a co-solvent system or preparing a more dilute stock solution. Filter the solution before use.

Data Summary

As there is no specific quantitative data available for the degradation of this compound, the following table summarizes the potential degradation pathways and influencing factors based on its chemical structure and the general behavior of related sesquiterpenoids.

Degradation Pathway Influencing Factors Potential Degradation Products
Oxidation Oxygen, Light, Peroxides, High TemperatureEpoxides, further oxidized drimane derivatives.
Hydrolysis Extreme pH (Acidic or Basic)Not directly applicable to the parent compound, but relevant if formulated with hydrolyzable excipients.
Photodegradation UV/Visible LightIsomers, photo-adducts, or fragmented compounds.
Thermal Degradation High TemperatureAccelerated oxidation products and other rearranged structures.

Experimental Protocols

Protocol: General Forced Degradation Study

Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C, protected from light, for 48 hours.

  • Photodegradation: Expose the stock solution to a calibrated light source (e.g., ICH option 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric detector.

4. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Determine the percentage of degradation.

  • Identify and characterize any significant degradation products using techniques like LC-MS/MS and NMR.

Protocol: Analytical Method for Stability Testing

A stability-indicating analytical method is crucial for separating and quantifying the active pharmaceutical ingredient from its degradation products.[9][10]

1. High-Performance Liquid Chromatography (HPLC):

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common starting point.

  • Mobile Phase: A gradient of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance, or Mass Spectrometry (MS) for higher specificity and sensitivity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

2. Method Validation:

  • The analytical method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for stability studies.

Visualizations

cluster_degradation Hypothetical Degradation Pathway A This compound B Oxidized Product (e.g., Epoxide) A->B Oxidation (O₂, Light, Heat) C Photodegradation Product (e.g., Isomer) A->C Photolysis (UV/Vis Light) D Further Degradation Products B->D C->D

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Forced Degradation Experimental Workflow start Start: This compound Stock Solution stress Apply Stress Conditions: - Acid - Base - Oxidation - Heat - Light start->stress sampling Sample at Time Points stress->sampling analysis Analyze by Stability-Indicating Method (e.g., HPLC) sampling->analysis evaluation Evaluate Degradation & Identify Degradants analysis->evaluation report Report Results evaluation->report

Caption: General workflow for a forced degradation study.

References

Technical Support Center: Overcoming Poor Solubility of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 11-Hydroxydrim-7-en-6-one.

Troubleshooting Guide

This guide is designed to provide a systematic approach to resolving common solubility issues with this compound.

Issue 1: My this compound is not dissolving in aqueous buffers.

  • Question: What is the first step if this compound shows poor solubility in my aqueous experimental buffer?

  • Answer: The initial step is to determine the baseline solubility of the compound in a variety of common laboratory solvents. This will help to understand its physicochemical properties and inform the selection of an appropriate solubilization strategy. As a sesquiterpenoid, this compound is expected to have low aqueous solubility. A systematic screening of solvents with varying polarities is recommended.

Issue 2: How do I select the best solvent for this compound?

  • Question: What solvents should I test for dissolving this compound?

  • Answer: A good starting point is to test a range of solvents from polar to non-polar. It is crucial to use high-purity solvents to avoid introducing impurities that could affect your experiments. A suggested panel of solvents and a hypothetical solubility profile are presented in Table 1.

    Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)[1]
    • Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed glass vial.

    • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.[1]

    • Phase Separation: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a chemically inert filter (e.g., 0.22 µm PTFE).[1]

    • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1]

Issue 3: I have identified a suitable organic solvent, but my experiment requires an aqueous medium.

  • Question: How can I incorporate an organic solvent into my aqueous buffer without the compound precipitating?

  • Answer: The use of a co-solvent system is a common and effective technique for increasing the solubility of poorly water-soluble compounds.[2][3] By blending a water-miscible organic solvent (in which the compound is soluble) with your aqueous buffer, you can significantly enhance the solubility of this compound.

    Experimental Protocol: Co-solvent System Development
    • Co-solvent Selection: Choose a biocompatible, water-miscible organic solvent in which this compound has high solubility (e.g., DMSO, ethanol, or PEG 400).[2]

    • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the selected co-solvent.

    • Titration: Gradually add the aqueous buffer to the stock solution while vortexing. Observe for any signs of precipitation.

    • Optimization: Determine the highest percentage of the aqueous buffer that can be added without causing precipitation. It is advisable to keep the final concentration of the organic solvent as low as possible, ideally below 1% (v/v) for cell-based assays.

Issue 4: The required concentration of co-solvent is too high for my experimental system.

  • Question: What are the alternative approaches if the necessary co-solvent concentration is toxic to my cells or interferes with my assay?

  • Answer: If co-solvents are not a viable option, more advanced formulation strategies such as complexation with cyclodextrins or the preparation of solid dispersions can be employed. These techniques can enhance aqueous solubility without the need for high concentrations of organic solvents.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it poorly soluble in water?

A1: this compound is a natural product classified as a sesquiterpenoid.[7] Like many other natural products, its molecular structure is largely hydrophobic, leading to poor solubility in aqueous solutions.

Q2: What is the Biopharmaceutics Classification System (BCS) and where would this compound likely fall?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8] Given its likely low water solubility, this compound would probably be classified as a BCS Class II or IV compound, indicating that its absorption is limited by its solubility.[8]

Q3: How can cyclodextrins improve the solubility of this compound?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like this compound, forming an inclusion complex. This complex has improved aqueous solubility and dissolution properties.

Q4: What is a solid dispersion and how can it enhance the solubility of this compound?

A4: A solid dispersion is a system where a poorly water-soluble drug is dispersed in a hydrophilic carrier matrix.[4][9] This technique enhances solubility by reducing the particle size of the drug to a molecular level and improving its wettability.[4]

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C.

SolventPolarity IndexHypothetical Solubility (mg/mL)
Water10.2< 0.01
Phosphate-Buffered Saline (pH 7.4)10.2< 0.01
Ethanol4.35.2
Methanol5.13.8
Acetone5.112.5
Dimethyl Sulfoxide (DMSO)7.2> 50
Polyethylene Glycol 400 (PEG 400)-8.9

Table 2: Hypothetical Solubility Enhancement of this compound with Different Formulation Strategies.

Formulation StrategyCarrier/Co-solventAchieved Concentration in Water (µg/mL)Fold Increase in Solubility
Co-solvent System5% (v/v) Ethanol15~1500x
Co-solvent System1% (v/v) DMSO50~5000x
Cyclodextrin Complexation1:1 Molar Ratio with HP-β-CD120~12000x
Solid Dispersion1:5 Ratio with PVP K30250~25000x

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: Evaluation A Poorly Soluble This compound B Solubility Screening (Shake-Flask Method) A->B C Data Analysis: Identify Suitable Organic Solvents B->C D Select Formulation Approach C->D E Co-solvent System D->E F Cyclodextrin Complexation D->F G Solid Dispersion D->G H Prepare Formulations E->H F->H G->H I Determine Aqueous Solubility & Dissolution H->I J Assess Compatibility with Experimental System I->J K K J->K Proceed with Experiment

Caption: Experimental workflow for enhancing the solubility of this compound.

Caption: Decision tree for selecting a solubility enhancement technique.

References

Technical Support Center: HPLC Purification of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 11-Hydroxydrim-7-en-6-one using High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound.

Problem: High Backpressure

  • Q1: My HPLC system is showing unusually high backpressure after I started purifying my sample of this compound. What could be the cause?

    A1: High backpressure is a common issue in HPLC and can be caused by several factors.[1][2] One of the most frequent causes is a blockage in the system. This can be due to a clogged column inlet frit, blocked tubing, or a contaminated guard column.[3] It is also possible that particulate matter from your sample has precipitated in the system.

  • Q2: How can I troubleshoot and resolve the high backpressure issue?

    A2: To resolve high backpressure, you should systematically isolate the source of the blockage.[3]

    • Check the pressure without the column: If the pressure remains high, the blockage is in the HPLC system (e.g., injector, tubing, or in-line filter).

    • Backflush the column: If the column is the source of the high pressure, backflushing it with a strong solvent can help remove contaminants from the inlet frit.[3]

    • Clean the column: If backflushing is ineffective, a more rigorous column cleaning procedure with a series of strong solvents may be necessary.

    • Replace the guard column or in-line filter: These components are designed to protect the analytical column and can become clogged over time.

Problem: Poor Peak Shape

  • Q3: I am observing significant peak tailing for this compound. What are the likely causes and how can I improve the peak shape?

    A3: Peak tailing, where the peak has an asymmetrical tail, can compromise quantification.[1] It is often caused by secondary interactions between the analyte and the stationary phase, a contaminated or worn-out column, or an inappropriate mobile phase pH.[4] To address peak tailing:

    • Optimize the mobile phase: Adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid can help to protonate silanol groups on the stationary phase and reduce tailing.

    • Check the column: The column may be contaminated or have lost its efficiency. Cleaning the column or replacing it may be necessary.

    • Sample overload: Injecting too much sample can also lead to peak tailing. Try reducing the injection volume or sample concentration.[4]

  • Q4: My peaks for this compound are broad and not well-resolved. What should I do?

    A4: Peak broadening can be caused by several factors including issues with the column, mobile phase, or the HPLC system itself.[4] To improve peak shape and resolution:

    • Optimize the mobile phase composition: Adjusting the ratio of organic solvent to water can significantly impact peak shape. A gradient elution may provide better resolution than an isocratic method.[5][6]

    • Lower the flow rate: Decreasing the flow rate can sometimes improve peak resolution.

    • Check for extra-column volume: Excessive tubing length or large-diameter tubing can contribute to peak broadening. Ensure that the system is properly plumbed for the column being used.

Problem: Inconsistent Retention Times

  • Q5: The retention time for this compound is shifting between injections. What could be causing this variability?

    A5: Variable retention times are a common problem in HPLC and can be caused by a number of factors.[2] These include:

    • Leaks in the system: Even small leaks can cause fluctuations in the mobile phase composition, leading to shifting retention times.[2]

    • Changes in mobile phase composition: Ensure your mobile phase is well-mixed and degassed. Inconsistent mobile phase preparation can lead to variability.

    • Temperature fluctuations: Column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[2]

    • Column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

Frequently Asked Questions (FAQs)

  • Q6: What is a good starting mobile phase for the purification of this compound on a C18 column?

    A6: For a sesquiterpenoid like this compound, a good starting point for a reversed-phase C18 column would be a gradient of acetonitrile and water, both with 0.1% formic acid. A typical gradient might start at 50% acetonitrile and increase to 95% over 20-30 minutes.

  • Q7: What detection wavelength should I use for this compound?

    A7: The optimal detection wavelength depends on the chromophores present in the molecule. For initial method development, a photodiode array (PDA) detector is useful to determine the maximum absorbance. If a PDA is not available, start with a wavelength around 210-220 nm, where many organic molecules have some absorbance.

  • Q8: How can I improve the recovery of this compound from the HPLC system?

    A8: Low recovery can be due to adsorption of the compound onto system components or degradation. To improve recovery:

    • Passivate the system: Flushing the HPLC with a strong acid, followed by a strong base, and then the mobile phase can help to passivate active sites in the system.

    • Use compatible materials: Ensure all tubing and fittings are made of inert materials.

    • Check for sample stability: this compound may be unstable under certain conditions. Ensure the mobile phase pH and temperature are appropriate. Some sesquiterpenes can be unstable, especially after being powdered from a natural source.[7]

Hypothetical Experimental Protocol

This protocol provides a starting point for the purification of this compound. Optimization will likely be required.

Table 1: HPLC Starting Parameters for this compound Purification

ParameterRecommended Starting Condition
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 214 nm
Injection Volume 10 µL
Sample Preparation Dissolve in a solvent compatible with the mobile phase, such as methanol or acetonitrile.

HPLC Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC issues.

HPLC_Troubleshooting start Problem Observed pressure Pressure Issue? start->pressure peak_shape Peak Shape Issue? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure High low_pressure Low/No Pressure pressure->low_pressure Low retention Retention Time Issue? peak_shape->retention No peak_tailing Peak Tailing peak_shape->peak_tailing Tailing peak_broadening Peak Broadening peak_shape->peak_broadening Broadening rt_shift Shifting RTs retention->rt_shift Yes solution Problem Resolved check_blockage Check for Blockages (Column, Tubing, Frit) high_pressure->check_blockage check_leaks Check for Leaks low_pressure->check_leaks optimize_mp Optimize Mobile Phase (pH, Composition) peak_tailing->optimize_mp check_column Check/Clean/Replace Column peak_broadening->check_column rt_shift->check_leaks check_temp Check Temperature Control rt_shift->check_temp check_equilibration Ensure Proper Equilibration rt_shift->check_equilibration check_blockage->solution check_leaks->solution optimize_mp->solution check_column->solution check_temp->solution check_equilibration->solution

Caption: A flowchart for systematic HPLC troubleshooting.

References

Technical Support Center: Isolation of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of 11-Hydroxydrim-7-en-6-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the extraction and purification of this compound, with a focus on preventing artifact formation.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Extraction Ensure plant material is finely ground to maximize surface area. Use a non-polar to moderately polar solvent system for extraction. Dichloromethane has been reported for the extraction of related drimane sesquiterpenoids. Consider sequential extractions to ensure exhaustive recovery.
Degradation During Extraction Avoid prolonged exposure to high temperatures. If using techniques like Soxhlet extraction, monitor the temperature to prevent thermal degradation of the target compound. Use fresh, high-purity solvents to avoid contaminants that could react with the analyte.
Loss During Solvent Removal Use rotary evaporation at a controlled, low temperature to remove the extraction solvent. Avoid concentrating the extract to complete dryness, as this can lead to the formation of intractable residues and promote degradation.
Inefficient Chromatographic Separation Optimize the mobile phase for column chromatography to ensure good separation between this compound and other constituents. Monitor fractions closely using Thin Layer Chromatography (TLC) to prevent premature pooling or loss of the target compound.

Issue 2: Presence of Unexpected Compounds (Artifacts) in the Isolate

Potential ArtifactFormation MechanismPrevention and Mitigation
Isomerization/Epimerization Products The α,β-unsaturated ketone moiety in this compound can be susceptible to isomerization under acidic or basic conditions. The use of acidic or basic solvents or adsorbents can catalyze these changes.Use neutralized silica gel for column chromatography.[1] Avoid the use of strongly acidic or basic solvents and reagents throughout the isolation process. Perform extractions and purifications at or below room temperature.
Solvent Adducts Reactive functional groups in the target molecule can potentially react with the extraction or chromatography solvents, especially if they are not of high purity or contain reactive impurities.Use high-purity, freshly opened solvents. If artifacts related to a specific solvent are suspected, switch to an alternative solvent with a different chemical nature.
Oxidation Products Prolonged exposure to air and light can lead to the oxidation of the molecule, particularly if it contains sensitive functional groups.Conduct extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Store extracts and purified compounds in amber vials at low temperatures.
Dehydration Products The hydroxyl group at C-11 could be susceptible to dehydration under acidic conditions or high temperatures, leading to the formation of an additional double bond.Maintain neutral pH conditions throughout the isolation process. Avoid excessive heat during solvent evaporation and chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general structure of this compound and what are its key reactive sites?

A1: this compound is a drimane-type sesquiterpenoid. Its core structure is a bicyclic system. Key reactive sites that can be prone to artifact formation during isolation include the hydroxyl group at C-11 and the α,β-unsaturated ketone system in the A-ring.

Q2: What is a general protocol for the isolation of drimane sesquiterpenoids from Drimys winteri?

A2: A general procedure involves the extraction of the dried and powdered plant material (e.g., bark) with a solvent like dichloromethane. The resulting crude extract is then concentrated under reduced pressure and subjected to chromatographic purification, typically using silica gel column chromatography.[2]

Q3: How can I monitor the purification process effectively?

A3: Thin Layer Chromatography (TLC) is an essential tool for monitoring the separation of compounds during column chromatography. It allows for the visualization of the different components in each fraction and helps in deciding which fractions to combine for further purification or analysis.

Q4: What are the recommended storage conditions for purified this compound?

A4: To minimize degradation, the purified compound should be stored as a solid in a tightly sealed, amber glass vial at low temperatures (e.g., -20°C). If in solution, use a high-purity, inert solvent and store under the same conditions.

Experimental Protocols

General Extraction and Isolation Protocol for Drimane Sesquiterpenoids from Drimys winteri

  • Preparation of Plant Material: Air-dry the bark of Drimys winteri and grind it into a fine powder.

  • Extraction: Macerate the powdered bark with dichloromethane at room temperature for an extended period (e.g., 24-48 hours), with occasional stirring. Repeat the extraction process multiple times to ensure complete extraction.

  • Concentration: Combine the extracts and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

  • Chromatographic Purification:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane). For compounds sensitive to acidic conditions, it is advisable to use silica gel that has been neutralized with a small amount of a base like triethylamine.[1]

    • Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor their composition by TLC.

    • Combine fractions containing the target compound, this compound, and evaporate the solvent to yield the purified product.

Visualizations

experimental_workflow plant_material Dried & Ground Drimys winteri Bark extraction Maceration with Dichloromethane plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Dichloromethane Extract filtration->crude_extract concentration Rotary Evaporation (<40°C) crude_extract->concentration concentrated_extract Concentrated Crude Extract concentration->concentrated_extract column_chromatography Silica Gel Column Chromatography (Hexane/Ethyl Acetate Gradient) concentrated_extract->column_chromatography fraction_collection Fraction Collection & TLC Monitoring column_chromatography->fraction_collection pure_compound Purified this compound fraction_collection->pure_compound

Caption: Experimental workflow for the isolation of this compound.

troubleshooting_logic start Isolation of this compound issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Yield Issue artifacts Presence of Artifacts issue->artifacts Purity Issue incomplete_extraction Incomplete Extraction? low_yield->incomplete_extraction isomerization Isomerization/Epimerization? artifacts->isomerization degradation Degradation during process? incomplete_extraction->degradation No optimize_extraction Optimize extraction (grinding, solvent, time) incomplete_extraction->optimize_extraction Yes loss Loss during workup? degradation->loss No control_conditions Control temperature & pH degradation->control_conditions Yes careful_workup Careful concentration & fraction monitoring loss->careful_workup Yes oxidation Oxidation? isomerization->oxidation No neutralize_silica Use neutralized silica gel isomerization->neutralize_silica Yes solvent_adducts Solvent Adducts? oxidation->solvent_adducts No inert_atmosphere Use inert atmosphere oxidation->inert_atmosphere Yes high_purity_solvents Use high-purity solvents solvent_adducts->high_purity_solvents Yes

Caption: Troubleshooting logic for this compound isolation.

References

Enhancing the biological activity of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11α-Hydroxydrim-7-en-6-one.

Frequently Asked Questions (FAQs)

Q1: What is 11α-Hydroxydrim-7-en-6-one and what are its known biological activities?

11α-Hydroxydrim-7-en-6-one is a natural product classified as a drimane sesquiterpenoid. Sesquiterpenoids are a class of terpenes that have shown a wide range of biological activities.[1] Drimane sesquiterpenoids, in particular, have been investigated for their anti-inflammatory, antimicrobial, and cytotoxic (anti-cancer) properties.

Q2: How can I enhance the biological activity of 11α-Hydroxydrim-7-en-6-one in my experiments?

Enhancing the biological activity of a compound like 11α-Hydroxydrim-7-en-6-one, which is often limited by poor water solubility, can be approached in two main ways:

  • Chemical Modification: Synthesizing derivatives of the parent compound can improve its potency and pharmacokinetic properties. This is a common strategy in drug discovery to explore the structure-activity relationship (SAR).

  • Formulation Strategies: Improving the delivery and bioavailability of the compound without altering its chemical structure. This can be achieved through various formulation techniques.

Q3: What are some common problems encountered when working with 11α-Hydroxydrim-7-en-6-one in in vitro assays?

The most common issue is the poor aqueous solubility of sesquiterpenoids. This can lead to:

  • Precipitation in culture media: The compound may fall out of solution, leading to inaccurate concentrations and unreliable results.

  • Low bioavailability: The compound may not be readily available to the cells, resulting in an underestimation of its true biological activity.

  • Inconsistent results: Poor solubility can lead to high variability between experiments.

Troubleshooting Guides

This section provides solutions to common issues you may encounter during your experiments.

Issue 1: Compound Precipitation in Aqueous Buffers or Cell Culture Media
  • Problem: You observe a precipitate after adding your 11α-Hydroxydrim-7-en-6-one stock solution to your aqueous experimental buffer or cell culture medium.

  • Possible Causes & Solutions:

CauseSolution
Low Aqueous Solubility Prepare a higher concentration stock solution in an organic solvent like DMSO. When diluting into your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.
"Salting Out" Effect High salt concentrations in buffers can decrease the solubility of hydrophobic compounds. If possible, try reducing the salt concentration of your buffer.
pH-Dependent Solubility The solubility of your compound may be influenced by pH. Test the solubility at different pH values to determine the optimal range for your experiment.
Temperature Effects Some compounds are less soluble at lower temperatures. Ensure your buffers are at the appropriate temperature before adding the compound.
Issue 2: Low or Inconsistent Biological Activity
  • Problem: The observed biological activity of 11α-Hydroxydrim-7-en-6-one is lower than expected or varies significantly between experiments.

  • Possible Causes & Solutions:

CauseSolution
Poor Bioavailability Consider using a formulation strategy to improve the compound's availability to the cells. Options include nanoemulsions, liposomes, or inclusion complexes with cyclodextrins.
Compound Degradation Sesquiterpenoids can be sensitive to light, temperature, and pH. Store the compound properly and prepare fresh solutions for each experiment. Assess the stability of the compound under your experimental conditions.
Cell Line Variability Different cell lines can have varying sensitivities to a compound. Ensure you are using a consistent cell passage number and that the cells are healthy and in the exponential growth phase.
Assay Interference The compound may interfere with the assay itself (e.g., colorimetric or fluorescent readouts). Run appropriate controls, including the compound in the absence of cells, to check for interference.

Experimental Protocols & Data

This section provides detailed methodologies for key experiments and summarizes quantitative data for easy comparison.

Enhancing Anti-Inflammatory Activity through Chemical Modification

The anti-inflammatory activity of drimane sesquiterpenoids is often associated with their ability to inhibit the NF-κB signaling pathway. The following table presents a hypothetical structure-activity relationship based on known data for related compounds, illustrating how modifications to the 11α-Hydroxydrim-7-en-6-one scaffold could enhance its NF-κB inhibitory activity.

CompoundModification from 11α-Hydroxydrim-7-en-6-oneNF-κB Inhibition (IC50, µM)
11α-Hydroxydrim-7-en-6-one Parent Compound> 50
Derivative A Oxidation of 11-hydroxyl to an aldehyde25
Derivative B Epimerization at C-915
Derivative C Addition of a second aldehyde at C-1210

Caption: Hypothetical IC50 values for NF-κB inhibition by 11α-Hydroxydrim-7-en-6-one and its derivatives, demonstrating potential enhancement of activity through chemical modification.

Protocol: NF-κB Reporter Assay

This protocol describes a method to quantify the inhibitory effect of 11α-Hydroxydrim-7-en-6-one and its derivatives on the NF-κB signaling pathway.

1. Cell Culture and Transfection:

  • Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
  • Seed cells in a 96-well plate at a density of 2 x 10^4 cells/well.
  • After 24 hours, transfect the cells with an NF-κB luciferase reporter plasmid and a control Renilla luciferase plasmid using a suitable transfection reagent.

2. Compound Treatment:

  • 24 hours post-transfection, treat the cells with varying concentrations of 11α-Hydroxydrim-7-en-6-one or its derivatives (e.g., 0.1, 1, 10, 25, 50 µM). Use a vehicle control (e.g., 0.1% DMSO).
  • Incubate for 1 hour.

3. Stimulation and Lysis:

  • Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) at 10 ng/mL.
  • Incubate for 6 hours.
  • Wash the cells with PBS and lyse them using a passive lysis buffer.

4. Luciferase Assay:

  • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
  • Calculate the percentage of NF-κB inhibition relative to the TNF-α stimulated control.

Protocol: Cytotoxicity Assessment using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 11α-Hydroxydrim-7-en-6-one and its derivatives on a cancer cell line (e.g., MCF-7 breast cancer cells).

1. Cell Seeding:

  • Seed MCF-7 cells in a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of culture medium.
  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50, 100 µM) in a final volume of 200 µL. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
  • Incubate for 48 hours.

3. MTT Addition and Incubation:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
  • Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate for 10 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.
  • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the potential mechanisms by which 11α-Hydroxydrim-7-en-6-one may exert its biological effects.

Caption: Proposed inhibition of the NF-κB signaling pathway by 11α-Hydroxydrim-7-en-6-one.

Experimental_Workflow cluster_synthesis Chemical Modification cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start 11α-Hydroxydrim- 7-en-6-one step1 Synthesize Derivatives start->step1 end Library of Analogs step1->end assay1 NF-κB Inhibition Assay end->assay1 assay2 Cytotoxicity (MTT) Assay end->assay2 analysis Determine IC50 values Establish SAR assay1->analysis assay2->analysis

Caption: Experimental workflow for enhancing and evaluating the biological activity.

References

Technical Support Center: Spectroscopic Analysis of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of drimane sesquiterpenoids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the structural elucidation of this important class of natural products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the spectroscopic analysis of drimane sesquiterpenoids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why are the signals in my ¹H NMR spectrum of a drimane sesquiterpenoid broad and poorly resolved?

Answer:

Poor signal resolution in ¹H NMR spectra of drimane sesquiterpenoids can arise from several factors:

  • Sample Purity: The presence of impurities or residual solvents can lead to overlapping signals and a complex spectrum. It is crucial to ensure the high purity of your sample.

  • Sample Concentration: Overly concentrated samples can lead to increased viscosity and molecular aggregation, causing peak broadening.[1][2] Conversely, a sample that is too dilute will have a poor signal-to-noise ratio.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[2]

  • Molecular Conformation: Drimane sesquiterpenoids can exist in multiple conformations in solution, and if the rate of exchange between these conformations is on the NMR timescale, it can lead to broad peaks.

Troubleshooting Steps:

  • Verify Sample Purity: Re-purify the sample using an appropriate chromatographic technique.

  • Optimize Sample Concentration: Prepare a fresh sample with a lower concentration. For a typical drimane sesquiterpenoid with a molecular weight of around 250 g/mol , a concentration of 5-10 mg in 0.6-0.7 mL of deuterated solvent is a good starting point for ¹H NMR.[2]

  • Use High-Quality NMR Tubes and Solvents: Ensure your NMR tube is clean and of good quality to ensure good magnetic field homogeneity. Use high-purity deuterated solvents.

  • Consider Temperature Variation: Acquiring the spectrum at a different temperature (higher or lower) can sometimes sharpen the signals by either increasing the rate of conformational exchange or "freezing out" a single conformation.

  • Check for Paramagnetic Impurities: If you suspect paramagnetic contamination, you can try to remove it by washing your sample solution with a chelating agent or by passing it through a small plug of a suitable adsorbent.

Question 2: I am having difficulty assigning the quaternary carbons in the ¹³C NMR spectrum of my drimane sesquiterpenoid. How can I definitively identify them?

Answer:

Assigning quaternary carbons can be challenging due to the absence of directly attached protons. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for this purpose.

Experimental Protocol: HMBC

  • Pulse Program: Use a standard HMBC pulse sequence (e.g., hmbcgpndqf on Bruker instruments).

  • Optimization: The key parameter to optimize is the long-range coupling constant (JXH). For drimane sesquiterpenoids, correlations are typically observed over two to three bonds. A good starting point for the long-range coupling delay is a value optimized for nJCH of 8-10 Hz.

  • Data Analysis: Look for correlations from protons with known assignments to the quaternary carbons. For instance, the methyl protons at C-13, C-14, and C-15 will show correlations to the quaternary carbons in their vicinity.

Below is a diagram illustrating key HMBC correlations for a generic drimane skeleton.

drimane_hmbc cluster_drimane Drimane Skeleton cluster_protons Key Protons cluster_quaternary_carbons Quaternary Carbons drimane_skeleton drimane_skeleton H13 H-13 C8 C-8 H13->C8 H14 H-14 C4 C-4 H14->C4 C10 C-10 H14->C10 H15 H-15 H15->C10 mosher_workflow start Start: Drimane with Secondary Alcohol react_R React with (R)-MTPA-Cl start->react_R react_S React with (S)-MTPA-Cl start->react_S purify_R Purify (S)-MTPA Ester react_R->purify_R purify_S Purify (R)-MTPA Ester react_S->purify_S nmr_R Acquire ¹H NMR of (S)-MTPA Ester purify_R->nmr_R nmr_S Acquire ¹H NMR of (R)-MTPA Ester purify_S->nmr_S analyze Calculate Δδ = δS - δR and Analyze Pattern nmr_R->analyze nmr_S->analyze end Determine Absolute Configuration analyze->end analysis_workflow start Start: Purified Unknown Drimane Sesquiterpenoid ms Acquire Mass Spectrum (e.g., HR-ESI-MS) start->ms ir Acquire IR Spectrum start->ir formula Determine Molecular Formula ms->formula nmr_1d Acquire ¹H and ¹³C NMR formula->nmr_1d nmr_2d Acquire 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d structure_elucidation Assemble Planar Structure nmr_2d->structure_elucidation func_groups Identify Functional Groups ir->func_groups func_groups->structure_elucidation stereo Determine Stereochemistry (NOESY/ROESY, Mosher's) structure_elucidation->stereo end Propose Final Structure stereo->end

References

Preventing isomerization of 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 11-Hydroxydrim-7-en-6-one

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of this drimane sesquiterpenoid during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its isomerization a concern?

This compound is a bioactive drimane sesquiterpenoid. It features an α,β-unsaturated ketone moiety, which is susceptible to isomerization under certain conditions. This chemical transformation can alter the compound's stereochemistry and, consequently, its biological activity, leading to inconsistent experimental results.

Q2: What is the primary type of isomerization observed with this compound?

The most probable isomerization is an epimerization at the C9 position, adjacent to the carbonyl group. This is a common reaction for drimane sesquiterpenoids with a similar structure, such as the conversion of polygodial to its epimer, isotadeonal, under basic conditions.

Q3: What are the main factors that can induce isomerization of this compound?

The primary factors that can induce isomerization are:

  • pH: Basic conditions can catalyze the epimerization at the C9 position. Acidic conditions might also promote other rearrangements.

  • Temperature: Elevated temperatures can accelerate the rate of isomerization and degradation.

  • Light: As an α,β-unsaturated ketone, the compound may be susceptible to photochemical reactions, including isomerization, when exposed to UV light.

  • Solvent: The choice of solvent can influence the stability of the compound. Protic solvents, in particular, may facilitate proton exchange that can lead to isomerization.

Q4: How should I store this compound to ensure its stability?

For long-term stability, it is recommended to store this compound as a solid at -20°C.[1] If a stock solution is required, dissolve the compound in an anhydrous aprotic solvent such as DMSO or ethanol, purge with an inert gas like argon or nitrogen, and store at -20°C.[1] Aqueous solutions should be prepared fresh and used immediately, as they are not recommended for storage.[1]

Troubleshooting Guide: Preventing Isomerization

This guide provides solutions to common issues encountered during the handling and analysis of this compound.

Problem Possible Cause Recommended Solution
Inconsistent bioassay results Isomerization of the compound leading to a mixture of active and inactive epimers.1. Verify Compound Purity: Analyze your sample using HPLC or chiral GC to check for the presence of isomers. 2. Control pH: Maintain a neutral or slightly acidic pH (pH 6-7) during your experiments. Avoid basic buffers. 3. Work at Low Temperatures: Perform all experimental steps at low temperatures (e.g., on ice) whenever possible.
Appearance of a new peak in HPLC/LC-MS analysis Isomerization has occurred during sample preparation or analysis.1. Optimize Sample Preparation: Prepare samples in a non-reactive solvent (e.g., acetonitrile or methanol) immediately before analysis. Avoid prolonged storage of samples in solution. 2. Adjust HPLC/LC-MS Conditions: Use a mobile phase with a neutral or slightly acidic pH. Ensure the column temperature is not excessively high.
Degradation of the compound during extraction or purification Exposure to harsh conditions (e.g., high temperature, basic pH) during the isolation process.1. Use Mild Extraction Methods: Employ extraction techniques that do not require high temperatures, such as solid-phase extraction (SPE) or solvent extraction with gentle heating. 2. Control pH during Extraction: If using liquid-liquid extraction, ensure the pH of the aqueous phase is neutral or slightly acidic. 3. Purify under Controlled Conditions: For chromatographic purification, use neutral solvent systems and avoid basic stationary phases. Perform purification at room temperature or below if possible.
Compound instability in cell culture media The pH of the cell culture medium (typically pH 7.2-7.4) may slowly promote isomerization over time.1. Minimize Incubation Time: Reduce the incubation time of the compound with the cells as much as feasible. 2. Prepare Fresh Solutions: Prepare the dosing solution immediately before adding it to the cell culture. Do not store the compound in the culture medium.

Quantitative Data Summary

Condition Parameter Value Expected Outcome
pH pH 5 (Acetate Buffer)24 hours at 25°C< 5% degradation
pH 7 (Phosphate Buffer)24 hours at 25°C5-10% degradation/isomerization
pH 9 (Tris Buffer)24 hours at 25°C> 20% degradation/isomerization
Temperature 4°C (in DMSO)1 week< 2% degradation
25°C (in DMSO)1 week5-15% degradation
37°C (in DMSO)1 week> 25% degradation
Light Exposure Dark (in Ethanol)24 hours at 25°C< 5% degradation
Ambient Light (in Ethanol)24 hours at 25°C10-20% degradation
UV Light (254 nm, in Ethanol)1 hour at 25°C> 50% degradation/isomerization

Disclaimer: The quantitative data presented in this table is illustrative and based on the known behavior of similar compounds. Actual degradation and isomerization rates for this compound should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

  • Weigh the solid this compound in a sterile microcentrifuge tube.

  • Add anhydrous, aprotic solvent (e.g., DMSO or ethanol) to achieve the desired concentration.

  • Vortex briefly until the solid is completely dissolved.

  • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) to displace oxygen.

  • Seal the vial tightly and store at -20°C.

Protocol 2: HPLC Analysis to Detect Isomerization

  • Column: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid to maintain a slightly acidic pH) is recommended. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 230 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh solution of this compound in the mobile phase starting condition.

    • Inject immediately into the HPLC system.

    • Monitor for the appearance of a new, closely eluting peak which may indicate the presence of an isomer. The retention time of the isomer may be slightly different from the parent compound.

Visualizations

Isomerization_Pathway This compound This compound Enolate_Intermediate Planar Enolate Intermediate This compound->Enolate_Intermediate Base (e.g., OH⁻) Deprotonation at C9 Enolate_Intermediate->this compound Protonation Isomerized_Product C9-epi-11-Hydroxydrim-7-en-6-one Enolate_Intermediate->Isomerized_Product Protonation (from opposite face)

Caption: Base-catalyzed epimerization of this compound.

Experimental_Workflow cluster_storage Storage cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis storage Store solid at -20°C dissolve Dissolve in anhydrous aprotic solvent (e.g., DMSO) storage->dissolve use_immediately Prepare aqueous solutions fresh and use immediately dissolve->use_immediately low_temp Work at low temperature (on ice) dissolve->low_temp use_immediately->low_temp control_ph Maintain neutral or slightly acidic pH low_temp->control_ph hplc HPLC with acidic mobile phase control_ph->hplc

Caption: Recommended workflow for handling this compound.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Drimane Sesquiterpenoids: Featuring 11-Hydroxydrim-7-en-6-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 11-Hydroxydrim-7-en-6-one and other drimane sesquiterpenoids. While specific experimental data for this compound is limited in publicly available literature, this document compiles and compares its activity with structurally related drimanes isolated from the same natural sources, primarily the bark of Drimys winteri. The data presented is intended to provide a valuable resource for researchers investigating the therapeutic potential of this class of natural products.

Introduction to Drimane Sesquiterpenoids

Drimane sesquiterpenoids are a class of bicyclic natural products characterized by a decahydronaphthalene skeleton. They are found in a variety of terrestrial and marine organisms and are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, cytotoxic, and anti-inflammatory properties. These activities have made them a subject of interest for drug discovery and development. This guide focuses on comparing the biological activities of several key drimanes to provide a context for the potential bioactivity of this compound.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data for the biological activities of various drimane sesquiterpenoids.

Antimicrobial and Antifungal Activity

Drimane sesquiterpenoids have demonstrated significant activity against a range of bacterial and fungal pathogens. Polygodial is one of the most studied drimanes and exhibits potent broad-spectrum activity.

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)MFC (µg/mL)
Polygodial Klebsiella pneumoniae3216-
Salmonella typhi6464-
Enterococcus avium168-
Escherichia coli6432-
Filamentous Fungi--8 - 64
Isopolygodial Aspergillus flavus>64--
Drimenol Staphylococcus aureus---
Pseudomonas aeruginosa---
Isodrimenol Gaeumannomyces graminis var. triticiLC50: 9.5--

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; LC50: Lethal Concentration 50%. Data compiled from multiple sources.[1][2][3][4]

Cytotoxic Activity

Several drimane sesquiterpenoids have been evaluated for their cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
Polygodial K562 (Chronic Myeloid Leukemia)8.18
Nalm6 (Acute B Lymphoblastic Leukemia)3.56
1β-O-(p-methoxy-E-cinnamoyl)-6α-hydroxypolygodial K562 (Chronic Myeloid Leukemia)>128.91
Nalm6 (Acute B Lymphoblastic Leukemia)>128.91
Fuegin K562 (Chronic Myeloid Leukemia)-
Nalm6 (Acute B Lymphoblastic Leukemia)-
Epifuegin K562 (Chronic Myeloid Leukemia)-
Nalm6 (Acute B Lymphoblastic Leukemia)-

IC50: Half-maximal Inhibitory Concentration. Data compiled from multiple sources.[5]

Anti-inflammatory Activity

The anti-inflammatory properties of drimanes have been linked to their ability to modulate key signaling pathways, such as the NF-κB pathway. This modulation leads to a reduction in the production of pro-inflammatory mediators.

CompoundAssayIC50 (µM)
Talaminoid A (Spiroaxane sesquiterpenoid) NO production in LPS-induced BV-2 cells4.97
Known Compound 4 (from Talaromyces minioluteus) NO production in LPS-induced BV-2 cells7.81
Known Compound 5 (from Talaromyces minioluteus) NO production in LPS-induced BV-2 cells-

IC50: Half-maximal Inhibitory Concentration; NO: Nitric Oxide; LPS: Lipopolysaccharide. Data compiled from multiple sources.[6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in Mueller-Hinton broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compounds: The drimane compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in broth in a 96-well microtiter plate.

  • Incubation: The prepared bacterial inoculum is added to each well containing the diluted compounds. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: Aliquots from the wells showing no growth are plated onto fresh agar plates and incubated. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the drimane compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[5]

Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)
  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment: Cells are pre-treated with different concentrations of the drimane compounds for 1 hour.

  • LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitrite Measurement: The production of nitric oxide (NO) is assessed by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the concentration of nitrite is determined from a standard curve. The IC50 value for the inhibition of NO production is then calculated.

Signaling Pathway Visualization

Drimane sesquiterpenoids, particularly those with anti-inflammatory activity, are known to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. The diagram below illustrates a simplified representation of this pathway and the potential point of intervention for drimane compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB IκB Degradation Drimanes Drimane Sesquiterpenoids Drimanes->IKK Inhibits Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Genes Induces

Caption: Putative mechanism of anti-inflammatory action of drimane sesquiterpenoids via inhibition of the NF-κB signaling pathway.

Conclusion

While direct experimental data on the biological activity of this compound is not yet widely available, the comparative analysis of its structural analogs from Drimys winteri and other sources provides strong indications of its potential as a bioactive compound. The data presented on the antimicrobial, antifungal, cytotoxic, and anti-inflammatory activities of related drimanes, coupled with detailed experimental protocols, offers a solid foundation for future research into this promising class of natural products. Further investigation into this compound is warranted to fully elucidate its therapeutic potential.

References

A Comparative Analysis of the Antimicrobial Activities of Polygodial and 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

A detailed review for researchers and drug development professionals.

The quest for novel antimicrobial agents has led to a significant interest in natural products. Among these, sesquiterpenoids derived from plants of the Drimys genus have shown considerable promise. This guide provides a comparative overview of the antimicrobial activity of two such compounds: polygodial and 11-hydroxydrim-7-en-6-one. While direct comparative studies on this compound are limited, this analysis leverages data from its close isomer, 11-hydroxydrim-8-en-7-one, to provide a scientifically relevant comparison against the well-documented antimicrobial properties of polygodial.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of polygodial and 11-hydroxydrim-8-en-7-one has been evaluated against a range of microorganisms. The minimum inhibitory concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism, is a key metric for comparison.

CompoundTest OrganismTypeMIC (µg/mL)Reference
Polygodial Staphylococcus aureus (MRSA)Gram-positive bacterium7.8[1][2]
Escherichia coliGram-negative bacterium31.2[1][2]
Candida albicansFungus (Yeast)7.8[1][2]
11-Hydroxydrim-8-en-7-one Staphylococcus aureus (MRSA)Gram-positive bacterium15.6[1]
Escherichia coliGram-negative bacterium> 1000[1]
Candida albicansFungus (Yeast)> 1000[1]

Based on the available data, polygodial demonstrates a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[1][2] Notably, its activity against methicillin-resistant Staphylococcus aureus (MRSA) is significant. In contrast, 11-hydroxydrim-8-en-7-one shows strong activity against MRSA but is largely inactive against the Gram-negative bacterium Escherichia coli and the yeast Candida albicans at the concentrations tested.[1]

Experimental Protocols

The determination of the minimum inhibitory concentration (MIC) is a critical procedure in assessing the antimicrobial activity of compounds. The following is a generalized protocol based on the methodologies employed in the cited research.

Microdilution Method for MIC Determination

  • Preparation of Microbial Inoculum:

    • Bacterial and fungal strains are cultured on appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) at 37°C for 24 hours.

    • A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • The standardized inoculum is further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds:

    • A stock solution of the test compound (polygodial or 11-hydroxydrim-8-en-7-one) is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO).

    • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well of the microtiter plate containing the diluted test compound is inoculated with the standardized microbial suspension.

    • Positive control wells (containing medium and inoculum) and negative control wells (containing medium only) are included.

    • The plates are incubated at 37°C for 24 hours.

  • Determination of MIC:

    • After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Experimental Workflow

Antimicrobial_Susceptibility_Test cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Culture Microorganism start->culture prepare_inoculum Prepare Standardized Inoculum culture->prepare_inoculum inoculate Inoculate Microtiter Plate prepare_inoculum->inoculate prepare_compounds Prepare Serial Dilutions of Test Compounds prepare_compounds->inoculate incubate Incubate at 37°C for 24h inoculate->incubate read_results Observe for Microbial Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Signaling Pathways and Mechanisms of Action

The precise mechanisms of action for these compounds are still under investigation. However, the dialdehyde functional groups present in polygodial are thought to be crucial for its antimicrobial activity. It is hypothesized that these groups can react with primary amines of proteins and other biomolecules on the microbial cell surface and within the cell, leading to membrane disruption and metabolic inhibition. The reduced activity of 11-hydroxydrim-8-en-7-one against certain microbes may be related to differences in its chemical structure and reactivity compared to polygodial. Further research is needed to elucidate the specific molecular targets and signaling pathways affected by these drimane sesquiterpenoids.

References

Unveiling the Bioactivity of 11-Hydroxydrim-7-en-6-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 11-hydroxydrim-7-en-6-one and its analogs. By presenting key experimental data, detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of the therapeutic potential of this class of drimane sesquiterpenoids.

Drimane sesquiterpenoids, a class of natural products, are renowned for their diverse biological activities, including cytotoxic, antifungal, antibacterial, and anti-inflammatory properties. At the core of this investigation is this compound, a molecule that serves as a scaffold for synthetic modifications aimed at enhancing its therapeutic efficacy. This guide synthesizes findings from multiple studies to elucidate how structural modifications to this parent compound influence its biological function.

Comparative Biological Activity of this compound Analogs

The following tables summarize the cytotoxic and antifungal activities of this compound and related drimane sesquiterpenoid analogs. The data, presented as IC50 (half-maximal inhibitory concentration) for cytotoxicity and MIC (minimum inhibitory concentration) for antifungal activity, offer a quantitative comparison of their potency.

Table 1: Cytotoxicity of Drimane Sesquiterpenoid Analogs
CompoundC-11 Functional GroupC-6 Functional GroupC-7/C-8Test System (Cell Line)IC50 (µM)Reference
PolygodialAldehydeAldehydeDouble BondMCF-7, PC-371.4 ± 8.5, 65.4 ± 5.5[1][2]
DrimenolHydroxymethyl-Double BondMCF-7, PC-3>200[1][2]
This compound Hydroxy Ketone Double Bond -Data not available
8α,9α-epoxi-11-nordriman-7-one-KetoneEpoxideMCF-7, PC-3>200[1][2]
Derivative 8 (from Polygodial)AldehydeModified AldehydeDouble BondMCF-7, PC-393.5 ± 6.7, 97.5 ± 10.4[1][2]

Note: Data for the specific compound this compound was not available in the reviewed literature, highlighting a gap for future research.

Table 2: Antifungal Activity of Drimane Sesquiterpenoid Analogs
CompoundC-11 Functional GroupTest OrganismMIC (µg/mL)Reference
DrimenolHydroxymethylCandida albicans~30[3]
AlbicanolHydroxymethylCandida albicans~60[3]
Ustusol AHydroxyThielaviopsis paradoxa1.6[4]
Spinulactone ALactoneFusarium graminearum6.25[5]
Spinulactone ELactoneFusarium graminearum6.25[5]
Spinulactone FLactoneFusarium graminearum12.5[5]

Structure-Activity Relationship Insights

The compiled data suggests several key structure-activity relationships:

  • The presence of aldehyde groups at C-11 and C-12, as seen in polygodial, appears crucial for significant cytotoxic activity. The conversion of these aldehydes to other functional groups, or their removal, as in drimenol, leads to a dramatic decrease in potency.

  • Modifications at the C-8 and C-9 positions also influence cytotoxicity. The epoxidation of the C-8/C-9 double bond results in a loss of activity.

  • For antifungal activity, the nature of the C-11 substituent is critical. While a hydroxymethyl group (drimenol) confers moderate activity, the formation of a lactone ring, as seen in spinulactones, can lead to potent antifungal effects against specific pathogens. The high potency of ustusol A also highlights the importance of the overall substitution pattern on the drimane core.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines (e.g., MCF-7, PC-3) are seeded in 96-well plates at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Plates are incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period, typically 24 to 72 hours.

  • MTT Incubation: After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The IC50 value is then determined from the dose-response curve.

Antifungal Assay: Broth Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

  • Inoculum Preparation: Fungal strains (e.g., Candida albicans, Fusarium graminearum) are cultured on an appropriate agar medium. A suspension of the fungal spores or yeast cells is prepared in sterile saline and adjusted to a concentration of approximately 1-5 x 10^5 CFU/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing RPMI-1640 medium buffered with MOPS.

  • Inoculation: Each well is inoculated with the fungal suspension, resulting in a final volume of 200 µL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth in the drug-free control well, as determined visually or by measuring the optical density at 600 nm.

Signaling Pathway Analysis

Drimane sesquiterpenoids have been shown to modulate key signaling pathways involved in inflammation and cell death. The following diagrams illustrate these pathways.

NF_kappaB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IκBα IκBα IKK_complex->IκBα phosphorylates NFκB NF-κB (p50/p65) IκBα->NFκB inhibits Ub_Proteasome Ubiquitin-Proteasome System IκBα->Ub_Proteasome degradation NFκB->IκBα bound to NFκB_n NF-κB (p50/p65) NFκB->NFκB_n translocation DNA DNA NFκB_n->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression promotes Drimane_Analogs Drimane Analogs Drimane_Analogs->IKK_complex inhibit

Caption: The NF-κB signaling pathway and the inhibitory action of drimane analogs.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondria Mitochondrial (Intrinsic) Pathway cluster_execution Execution Pathway Drimane_Analogs Drimane Analogs Bax Bax Drimane_Analogs->Bax activates Bcl2 Bcl-2 Drimane_Analogs->Bcl2 inhibits Mito Mitochondrion Bax->Mito promotes pore formation Bcl2->Mito inhibits pore formation CytoC Cytochrome c Mito->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptosis pathway induced by drimane analogs.

References

Validating the Mechanism of Action of 11-Hydroxydrim-7-en-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential anti-inflammatory mechanism of action of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid. Due to the limited direct experimental data on this specific compound, this document outlines a proposed mechanism based on the known activities of similar sesquiterpenoids and compares it with two well-characterized anti-inflammatory compounds: Parthenolide, another sesquiterpenoid lactone, and Diosmetin, a flavonoid. The guide includes detailed experimental protocols and quantitative data to aid in the design and interpretation of validation studies.

Hypothesized Mechanism of Action of this compound

Based on the established anti-inflammatory properties of drimane sesquiterpenoids, it is hypothesized that this compound exerts its effects by modulating key inflammatory signaling pathways, primarily through the inhibition of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. This inhibition is expected to lead to a downstream reduction in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various inflammatory cytokines.

Comparative Analysis of Anti-inflammatory Activity

To provide a context for validating the efficacy of this compound, its hypothetical performance is compared with the experimentally determined activities of Parthenolide and Diosmetin. The following tables summarize key quantitative data from in vitro studies on murine macrophage cell lines (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

Table 1: Inhibition of Pro-inflammatory Mediators

CompoundTargetIC50 Value (µM)Cell Line
This compound NO ProductionHypotheticalRAW 264.7
PGE2 ProductionHypotheticalRAW 264.7
Parthenolide NO Production~2.18THP-1
iNOS ExpressionDose-dependent inhibitionRAW 264.7
Diosmetin NO ProductionInhibitedRAW 264.7
iNOS ExpressionDecreased[1][2]RAW 264.7
COX-2 ExpressionInhibited[3]HUVEC

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundTarget CytokineIC50 Value (µM)Cell Line
This compound TNF-αHypotheticalRAW 264.7
IL-1βHypotheticalRAW 264.7
IL-6HypotheticalRAW 264.7
Parthenolide TNF-α1.091[4]THP-1
IL-1β2.594[4]THP-1
IL-62.620[4]THP-1
Diosmetin TNF-αReduced[1]RAW 264.7
IL-1βReduced[1]RAW 264.7
IL-6Reduced[1]RAW 264.7

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments to validate the proposed anti-inflammatory mechanism of this compound.

LPS-Stimulated Macrophage Assay

This assay is fundamental for assessing the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators in macrophages stimulated with LPS.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Seed the cells in 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.[5]

  • Pre-treat the cells with varying concentrations of this compound, Parthenolide, or Diosmetin for 1-2 hours.

  • Stimulate the cells with LPS (10-100 ng/mL) for 18-24 hours.[5]

b. Measurement of Nitric Oxide (NO) Production:

  • After the incubation period, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production.

c. Measurement of Prostaglandin E2 (PGE2) and Cytokine Production:

  • Collect the cell culture supernatant.

  • Quantify the levels of PGE2, TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis for MAPK Phosphorylation

This protocol is used to determine if the compound inhibits the phosphorylation of key proteins in the MAPK signaling pathway (ERK, JNK, and p38).

a. Protein Extraction:

  • After treatment as described in the LPS-stimulated macrophage assay, wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA protein assay.

b. SDS-PAGE and Immunoblotting:

  • Separate equal amounts of protein on a 10-12% SDS-polyacrylamide gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38.

  • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB to assess whether the compound inhibits its activation.

a. Cell Transfection and Treatment:

  • Use a cell line (e.g., HEK293 or RAW 264.7) that is stably or transiently transfected with a luciferase reporter construct containing NF-κB binding sites in its promoter.

  • Plate the cells in a 6-well or 96-well plate.[6]

  • Treat the cells with the test compound and an NF-κB activator (e.g., TNF-α or LPS).

b. Luciferase Assay:

  • After the treatment period, lyse the cells using a passive lysis buffer.[6]

  • Measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's protocol. A decrease in luciferase activity in the presence of the compound indicates inhibition of NF-κB activation.

Visualizing the Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

G cluster_0 Inflammatory Stimulus cluster_1 Cell Membrane cluster_2 Intracellular Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK_Kinases MAPKKs TLR4->MAPK_Kinases IκB IκB IKK->IκB P NF-κB NF-κB IκB->NF-κB Degradation Degradation IκB->Degradation NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocation MAPKs p38, JNK, ERK MAPK_Kinases->MAPKs P AP-1 AP-1 MAPKs->AP-1 Activation Pro-inflammatory_Genes Pro-inflammatory Gene Expression NF-κB_nucleus->Pro-inflammatory_Genes AP-1->Pro-inflammatory_Genes Cytokines TNF-α, IL-1β, IL-6 Pro-inflammatory_Genes->Cytokines iNOS_COX2 iNOS, COX-2 Pro-inflammatory_Genes->iNOS_COX2 NO_PGE2 NO, PGE2 iNOS_COX2->NO_PGE2 This compound This compound This compound->IKK Inhibition This compound->MAPK_Kinases Inhibition

Caption: Proposed anti-inflammatory signaling pathway of this compound.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Seed_Cells Seed RAW 264.7 cells Adherence Overnight Adherence Seed_Cells->Adherence Pre-treatment Pre-treat with Compound Adherence->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells LPS_Stimulation->Lyse_Cells Griess_Assay Griess Assay (NO) Collect_Supernatant->Griess_Assay ELISA ELISA (PGE2, Cytokines) Collect_Supernatant->ELISA Western_Blot Western Blot (MAPK) Lyse_Cells->Western_Blot Reporter_Assay NF-κB Reporter Assay Lyse_Cells->Reporter_Assay

Caption: Experimental workflow for validating the mechanism of action.

References

Comparative Analysis of Antibody Cross-Reactivity for 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature and commercial antibody catalogs did not yield any specific, commercially available antibodies developed directly against 11-Hydroxydrim-7-en-6-one. The information presented herein is a methodological guide and a hypothetical comparison template for researchers and drug development professionals. This guide outlines the necessary experiments, data presentation, and workflows that should be followed when characterizing a novel antibody against this target.

Introduction to this compound and the Need for Specific Antibodies

This compound is a drimane-type sesquiterpenoid, a class of natural products known for a wide range of biological activities. This specific compound is isolated from species such as Drimys winteri[1]. Drimane sesquiterpenoids are investigated for their potential anti-inflammatory, antimicrobial, and anticancer properties[2]. Given their therapeutic potential and role as lead compounds in drug discovery, the development of specific antibodies is a critical step for creating sensitive and specific immunoassays for pharmacokinetic studies, residue detection, and understanding their mechanism of action.

A crucial aspect of antibody development for a small molecule like this compound is the characterization of its cross-reactivity against structurally similar compounds. This ensures the antibody's specificity and the reliability of any resulting immunoassay. This guide provides a template for such a comparative analysis.

Hypothetical Cross-Reactivity Data

For the purpose of this guide, we will assume the development of a hypothetical monoclonal antibody, "mAb-HD-1," against this compound. Its cross-reactivity would be tested against other drimane sesquiterpenoids to determine its specificity. The data would be presented as follows:

Compound TestedStructureIC50 (nM)% Cross-Reactivity
This compound (Target Analyte)15.2 100%
PolygodialStructurally similar350.84.3%
DrimeninStructurally similar1,215.51.2%
CinnamolideStructurally similar> 10,000< 0.1%
IsodrimenediolStructurally similar> 10,000< 0.1%

% Cross-Reactivity is calculated as: (IC50 of this compound / IC50 of tested compound) x 100.

Experimental Protocol: Competitive Indirect ELISA (ciELISA)

The following is a detailed protocol for determining the cross-reactivity of a hypothetical antibody against this compound. This method is standard for assessing the specificity of antibodies for small molecules.

Objective: To determine the half-maximal inhibitory concentration (IC50) and percent cross-reactivity of the mAb-HD-1 antibody with various structurally related drimane sesquiterpenoids.

Materials:

  • 96-well microtiter plates (high-binding)

  • Coating Antigen: this compound conjugated to a carrier protein (e.g., BSA).

  • Monoclonal Antibody: mAb-HD-1 (hypothetical).

  • Competitor Compounds: this compound, Polygodial, Drimenin, Cinnamolide, Isodrimenediol.

  • Secondary Antibody: Goat anti-mouse IgG conjugated to Horseradish Peroxidase (HRP).

  • Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).

  • Buffers: Carbonate-bicarbonate coating buffer (pH 9.6), Phosphate-buffered saline (PBS), PBS with Tween-20 (PBST), Blocking buffer (e.g., 5% non-fat milk in PBST).

  • Stop Solution: 2M Sulfuric Acid.

  • Microplate reader (450 nm).

Procedure:

  • Coating: Dilute the coating antigen to 2 µg/mL in coating buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of PBST.

  • Blocking: Add 200 µL/well of blocking buffer. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step (three times with PBST).

  • Competitive Reaction:

    • Prepare serial dilutions of the competitor compounds (from 0.1 nM to 100 µM) in PBST.

    • Prepare the mAb-HD-1 antibody at a predetermined optimal dilution (the concentration that gives ~90% of the maximum signal in the absence of a competitor).

    • In a separate dilution plate, mix 50 µL of each competitor dilution with 50 µL of the diluted mAb-HD-1. Incubate for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked assay plate.

    • Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (three times with PBST).

  • Secondary Antibody Incubation: Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step (five times with PBST).

  • Signal Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-20 minutes.

  • Stopping Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration. Fit a sigmoidal curve to determine the IC50 value for each compound. Calculate the percent cross-reactivity as described in the table footnote.

Diagrams and Workflows

The following diagrams illustrate the key processes involved in characterizing antibody specificity.

G cluster_hapten Hapten-Carrier Conjugation cluster_immuno Immunization & Hybridoma Production cluster_char Antibody Characterization Hapten This compound (Hapten) Immunogen Conjugated Immunogen Hapten->Immunogen Conjugation Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Immunogen Immunization Immunize Mouse Immunogen->Immunization Spleen Isolate Spleen Cells Immunization->Spleen Fusion Fuse with Myeloma Cells Spleen->Fusion Hybridoma Hybridoma Selection (HAT medium) Fusion->Hybridoma Screening Screen for Positive Clones Hybridoma->Screening Cloning Subcloning & Expansion Screening->Cloning Purification Antibody Purification Cloning->Purification ciELISA Cross-Reactivity Testing (ciELISA) Purification->ciELISA

Caption: Workflow for monoclonal antibody development against a small molecule hapten.

G start Start: Plate Coated with Hapten-Protein Conjugate block Block Non-Specific Sites start->block prepare_mix Prepare Competitor Dilutions & Mix with Primary Antibody block->prepare_mix incubate_mix Incubate Antibody-Competitor Mix on Coated Plate prepare_mix->incubate_mix wash1 Wash Plate incubate_mix->wash1 add_secondary Add HRP-Conjugated Secondary Antibody wash1->add_secondary wash2 Wash Plate add_secondary->wash2 add_tmb Add TMB Substrate wash2->add_tmb stop Add Stop Solution add_tmb->stop read Read Absorbance at 450 nm stop->read

Caption: Experimental workflow for the competitive indirect ELISA (ciELISA).

References

A Comparative Analysis of 11-Hydroxydrim-7-en-6-one and Related Drimane Sesquiterpenoids from Drimys winteri

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 11-Hydroxydrim-7-en-6-one and other bioactive drimane sesquiterpenoids isolated from the medicinal plant Drimys winteri. This document synthesizes data on the isolation, chemical variability, and biological activities of these compounds, offering valuable insights for natural product research and drug development.

Introduction to this compound

This compound is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. It is primarily isolated from the leaves and bark of Drimys winteri, a tree native to Chile and Argentina. This compound, along with other related drimanes like polygodial and isodrimeninol, contributes to the medicinal properties of the plant, which has a long history of use in traditional medicine.

Comparative Data on Drimane Sesquiterpenoids from Drimys winteri

The yield and chemical composition of drimane sesquiterpenoids from Drimys winteri can vary depending on the plant part used (leaves vs. bark) and the geographical location of the plant population. While specific comparative data for this compound is limited, studies on related compounds and the essential oil composition of D. winteri highlight this variability.

Table 1: Yield of Drimane Sesquiterpenoids from Drimys winteri Bark

CompoundYield (%)
Drimenin0.0011
Drimenol0.015
Polygodial0.11
Isodrimeninol0.057

Data extracted from a study by Paz et al. (2020) on the isolation of drimane sesquiterpenoids from D. winteri bark.[1][2][3]

Table 2: Comparative Chemical Composition of Essential Oils from Drimys winteri

This table illustrates the significant variation in the chemical profile of essential oils obtained from different parts and populations of Drimys winteri, suggesting that the concentration of specific compounds like this compound is also likely to vary.

Plant PartGeographical LocationMajor ComponentsReference
LeavesChiloe Island, Chileα-pinene, β-pinene, linaloolMuñoz et al., 2011
BarkChiloe Island, ChileSesquiterpene hydrocarbonsMuñoz et al., 2011
LeavesContinental ChileGermacrene D, safroleMuñoz et al., 2011
BarkContinental ChileSesquiterpene hydrocarbonsMuñoz et al., 2011

Biological Activity: Antifungal Properties

Drimane sesquiterpenoids from Drimys winteri exhibit significant antifungal activity. The following table summarizes the 50% lethal concentrations (LC50) of various drimanes against the phytopathogenic fungus Gaeumannomyces graminis var. tritici.

Table 3: Antifungal Activity of Drimane Sesquiterpenoids from Drimys winteri

CompoundLC50 (µg/mL)
Polygodial7-10
Isodrimeninol7-10
Valdiviolide12
Drimendiol60

Data from Paz et al. (2020).[1][2][3]

Experimental Protocols

Isolation of Drimane Sesquiterpenoids from Drimys winteri Bark

The following is a generalized protocol based on the methodology described by Paz et al. (2020) for the isolation of drimane sesquiterpenoids.[1][2][3]

  • Extraction: Dried and powdered bark of Drimys winteri is subjected to sequential maceration with n-hexane, dichloromethane, and ethyl acetate.

  • Fractionation: The ethyl acetate extract, typically rich in drimane sesquiterpenoids, is subjected to column chromatography on silica gel.

  • Elution: A gradient elution system is employed, starting with n-hexane and gradually increasing the polarity with ethyl acetate.

  • Purification: Fractions containing the compounds of interest are further purified using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure drimane sesquiterpenoids, including this compound.

  • Structure Elucidation: The structure of the isolated compounds is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Signaling Pathway: Inhibition of the NF-κB Pathway by Drimane Sesquiterpenoids

Drimane sesquiterpenoids, such as polygodial, have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] The diagram below illustrates the general mechanism of NF-κB activation and the proposed point of inhibition by these compounds.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_P P-IκB (Ubiquitinated) IkB->IkB_P NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus translocation Proteasome Proteasome IkB_P->Proteasome degradation Drimanes Drimane Sesquiterpenoids (e.g., Polygodial) Drimanes->IKK_complex inhibits DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

References

Comparative Efficacy of 11-Hydroxydrim-7-en-6-one Against Known Inhibitors in Antifungal and Anti-inflammatory Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the continuous search for novel therapeutic agents, the naturally derived sesquiterpenoid 11-Hydroxydrim-7-en-6-one has garnered attention for its potential biological activities. As a member of the drimane sesquiterpenoid class of compounds, it is structurally related to molecules that have demonstrated notable antifungal and anti-inflammatory properties. This guide provides a comparative overview of the efficacy of drimane sesquiterpenoids, including analogues of this compound, against known inhibitors in relevant biological pathways, supported by available experimental data. This analysis aims to offer a valuable resource for researchers, scientists, and professionals in drug development.

Anti-inflammatory Activity: Inhibition of Nitric Oxide Production

Inflammation is a critical biological response, and the overproduction of inflammatory mediators like nitric oxide (NO) is a hallmark of many inflammatory diseases. The inhibition of NO production is a key strategy in the development of anti-inflammatory drugs. Several drimane sesquiterpenoids have been evaluated for their ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophage and microglial cell lines.

Comparative Efficacy Data
CompoundCell LineIC50 (µM) for NO InhibitionKnown InhibitorTarget Pathway
Talaminoid ABV-24.97 - 7.81DexamethasoneNF-κB
Pyrrnoxin A analogue (2)BV-226.6DexamethasoneNF-κB
Pyrrnoxin A analogue (3)BV-260.5DexamethasoneNF-κB
This compound Data Not Available N/A

Table 1: Comparative IC50 values for the inhibition of nitric oxide (NO) production by drimane sesquiterpenoids in LPS-stimulated cells.

While specific data for this compound is not yet available in published literature, related drimane sesquiterpenoids have shown moderate to potent inhibitory effects on NO production. For instance, talaminoids and pyrrnoxin analogues have demonstrated IC50 values in the low micromolar range, suggesting a potential anti-inflammatory mechanism via the NF-κB pathway[1][2].

Experimental Protocol: Nitric Oxide Inhibition Assay

The anti-inflammatory activity of the test compounds is typically assessed by measuring the inhibition of nitric oxide (NO) production in murine microglial cells (BV-2) or macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Cell Culture: BV-2 or RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Stimulation: Following pre-treatment, cells are stimulated with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Quantification of Nitrite: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of inhibition of NO production is calculated relative to LPS-stimulated cells without compound treatment. The IC50 value, the concentration of the compound that inhibits 50% of NO production, is then determined.

experimental_workflow_NO_inhibition cluster_cell_prep Cell Preparation cluster_treatment Treatment and Stimulation cluster_analysis Analysis A Culture BV-2 or RAW 264.7 cells B Seed cells in 96-well plates A->B C Pre-treat with test compounds B->C D Stimulate with LPS (1 µg/mL) C->D E Measure nitrite with Griess reagent D->E F Calculate % inhibition and IC50 E->F

Experimental workflow for the Nitric Oxide Inhibition Assay.

Antifungal Activity

The emergence of drug-resistant fungal pathogens necessitates the discovery of new antifungal agents. Drimane sesquiterpenoids have been investigated for their activity against various fungal species, particularly Candida species, which are common causes of opportunistic infections.

Comparative Efficacy Data
CompoundFungal SpeciesMIC (µg/mL)Known InhibitorTarget Pathway
DrimenolCandida albicans8 - 64FluconazoleCrk1 kinase-dependent pathways
PolygodialCandida spp.3.75 - 15.0FluconazoleFungal cell membrane disruption
IsotadeonalCandida spp.1.9 - 15.0FluconazoleFungal cell membrane disruption
This compound Data Not Available N/A

Table 2: Comparative Minimum Inhibitory Concentration (MIC) values of drimane sesquiterpenoids against various Candida species.

Studies on drimenol, a related drimane sesquiterpenoid, suggest a mechanism of action involving the disruption of the fungal cell wall and interference with the Crk1 kinase pathway, which is essential for hyphal development and virulence in Candida albicans[3][4]. Other drimane aldehydes like polygodial and isotadeonal have demonstrated potent fungistatic and, in some cases, fungicidal activity against a range of Candida species, with MIC values comparable to or better than the commonly used antifungal drug, fluconazole[5].

Experimental Protocol: Broth Microdilution Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of antifungal compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: Fungal isolates are grown on Sabouraud dextrose agar, and a standardized inoculum suspension is prepared in RPMI-1640 medium.

  • Compound Dilution: The test compounds are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculation: The standardized fungal inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control (drug-free well).

signaling_pathway_antifungal cluster_drimenol Drimenol Action cluster_membrane Cell Membrane cluster_crk1 Crk1 Pathway cluster_outcome Outcome Drimenol Drimenol Membrane Fungal Cell Wall/ Membrane Disruption Drimenol->Membrane Crk1 Crk1 Kinase Pathway Drimenol->Crk1 Inhibits Fungicidal Fungicidal Effect Membrane->Fungicidal Hyphal Hyphal Development Crk1->Hyphal Virulence Virulence Crk1->Virulence Hyphal->Fungicidal Virulence->Fungicidal

Proposed antifungal mechanism of drimenol.

Conclusion

While direct experimental data on the efficacy of this compound is currently lacking, the available information on structurally similar drimane sesquiterpenoids provides a strong rationale for its investigation as a potential anti-inflammatory and antifungal agent. The data presented herein for related compounds suggests that this class of molecules holds promise for the development of new therapeutics. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound and to quantitatively assess its efficacy in comparison to established inhibitors.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are for research use only.

References

In Vivo Validation of 11-Hydroxydrim-7-en-6-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of 11-Hydroxydrim-7-en-6-one, a drimane sesquiterpenoid with therapeutic potential. Due to the limited direct in vivo data for this specific compound, this document outlines a proposed validation strategy based on the known biological activities of structurally related drimane sesquiterpenoids isolated from Drimys winteri and other natural sources. The guide compares the anticipated anti-inflammatory and cytotoxic activities of this compound with the well-characterized drimane sesquiterpenoid, Polygodial, and a standard-of-care drug, Dexamethasone.

Comparative Analysis of Bioactivity

The following tables summarize the existing in vitro data and project the potential in vivo efficacy of this compound in comparison to Polygodial and Dexamethasone. This data is intended to serve as a benchmark for future experimental studies.

Table 1: Comparative Anti-inflammatory Activity

CompoundIn Vitro IC50 (NF-κB Inhibition, µM)Proposed In Vivo ModelAnticipated Efficacy (Edema Reduction %)Reference Compound
This compoundData not availableCarrageenan-induced paw edema in miceTo be determinedPolygodial
Polygodial~10-20Carrageenan-induced paw edema in mice~40-60% at 50 mg/kgDexamethasone
Dexamethasone~0.01-0.1Carrageenan-induced paw edema in mice~70-90% at 1 mg/kg-

Table 2: Comparative Cytotoxic Activity

CompoundIn Vitro IC50 (e.g., A549 lung cancer cell line, µM)Proposed In Vivo ModelAnticipated Efficacy (Tumor Growth Inhibition %)Reference Compound
This compoundData not availableA549 xenograft in nude miceTo be determinedDoxorubicin
Polygodial~5-15A549 xenograft in nude mice~30-50% at 20 mg/kgDoxorubicin
Doxorubicin~0.1-1A549 xenograft in nude mice~60-80% at 5 mg/kg-

Proposed Experimental Protocols

Detailed methodologies for the key proposed in vivo experiments are provided below.

Carrageenan-Induced Paw Edema in Mice (Anti-inflammatory Assay)

Objective: To evaluate the acute anti-inflammatory activity of this compound.

Materials:

  • Male Swiss albino mice (20-25 g)

  • This compound, Polygodial, Dexamethasone

  • Carrageenan (1% w/v in saline)

  • Plethysmometer

Procedure:

  • Mice are randomly divided into vehicle control, positive control (Dexamethasone), and treatment groups (this compound and Polygodial at various doses).

  • The test compounds or vehicle are administered intraperitoneally (i.p.) or orally (p.o.).

  • One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each mouse.

  • Paw volume is measured using a plethysmometer immediately before carrageenan injection and at 1, 2, 3, and 4 hours post-injection.

  • The percentage of edema inhibition is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

A549 Xenograft Model in Nude Mice (Anticancer Assay)

Objective: To assess the in vivo anticancer efficacy of this compound against non-small cell lung cancer.

Materials:

  • Athymic nude mice (nu/nu), 6-8 weeks old

  • A549 human lung adenocarcinoma cells

  • This compound, Doxorubicin

  • Matrigel

  • Calipers

Procedure:

  • A549 cells (5 x 10^6 in 100 µL of a 1:1 mixture of media and Matrigel) are subcutaneously injected into the right flank of each mouse.

  • When tumors reach a palpable size (approximately 100 mm³), mice are randomized into vehicle control, positive control (Doxorubicin), and treatment groups (this compound at various doses).

  • Treatments are administered via i.p. or p.o. route according to a predetermined schedule (e.g., daily for 14 days).

  • Tumor volume is measured with calipers every 2-3 days and calculated using the formula: Volume = (Length x Width²) / 2

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histopathology, biomarker analysis).

  • The percentage of tumor growth inhibition is calculated.

Visualizing Molecular Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action and experimental designs.

G Proposed Anti-inflammatory Signaling Pathway of Drimane Sesquiterpenoids cluster_0 Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_1 Cellular Response cluster_2 Inhibitory Action Stimulus Inflammatory Stimulus TLR4 TLR4 Receptor Stimulus->TLR4 IKK IKK Complex TLR4->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Phosphorylation of IκB NFkB Active NF-κB NFkB_IkB->NFkB IκB Degradation Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) Nucleus->Pro_inflammatory_Genes Drimane This compound (Proposed) Drimane->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

G Experimental Workflow for In Vivo Anti-inflammatory Assessment start Start: Acclimatize Mice randomization Randomize into Treatment Groups start->randomization treatment Administer Test Compounds (i.p. or p.o.) randomization->treatment induction Induce Inflammation: Carrageenan Injection treatment->induction measurement Measure Paw Volume (0, 1, 2, 3, 4 hours) induction->measurement analysis Data Analysis: Calculate % Edema Inhibition measurement->analysis end End: Report Findings analysis->end

Caption: Workflow for the carrageenan-induced paw edema model.

G Experimental Workflow for In Vivo Anticancer Assessment start Start: Implant A549 Cells tumor_growth Allow Tumors to Reach ~100 mm³ start->tumor_growth randomization Randomize into Treatment Groups tumor_growth->randomization treatment Administer Test Compounds (e.g., daily for 14 days) randomization->treatment measurement Measure Tumor Volume (every 2-3 days) treatment->measurement endpoint Endpoint: Euthanize and Excise Tumors measurement->endpoint At study completion analysis Data Analysis: Calculate % Tumor Inhibition endpoint->analysis end End: Report Findings analysis->end

Caption: Workflow for the A549 xenograft cancer model.

This guide provides a foundational framework for the in vivo investigation of this compound. The proposed experiments and comparative data will enable researchers to design robust studies to fully elucidate the therapeutic potential of this promising natural product.

Navigating the Synthesis of 11-Hydroxydrim-7-en-6-one: A Comparative Guide to Key Drimane Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the synthesis of complex natural products like the sesquiterpenoid 11-Hydroxydrim-7-en-6-one presents a significant challenge. While this specific molecule is known as a natural product isolated from the bark and leaves of Drimys winteri, a comprehensive, reproducible total synthesis has remained elusive in publicly available literature. This guide, therefore, pivots to a critical analysis of published synthesis methods for closely related and structurally significant drimane sesquiterpenoids. By examining the synthetic routes to key precursors and analogs, we aim to provide a valuable resource for researchers seeking to construct the drimane core and introduce functionality at the C11 position.

This comparative guide will delve into two distinct synthetic strategies for producing important drimane intermediates, providing a detailed breakdown of their experimental protocols and reported yields. This analysis will offer insights into the potential pathways and methodologies that could be adapted for the ultimate synthesis of this compound.

Comparison of Synthetic Methods for Drimane Intermediates

To offer a clear comparison, we will examine two published methods for synthesizing drimane sesquiterpenoid cores that hold promise for further elaboration to this compound. The following table summarizes the key quantitative data from these selected syntheses.

ParameterMethod 1: Synthesis of Drim-7,9(11)-diene-6-oneMethod 2: Synthesis of Drim-8-en-7-one
Starting Material LarixolSclareolide
Key Reactions Oxidation, Photochemical CyclizationOxidation, Decarboxylation
Overall Yield Not explicitly stated for the diene-6-oneNot explicitly stated for drim-8-en-7-one
Number of Steps Multiple steps from a natural productMultiple steps from a natural product
Reported Purity Not explicitly statedNot explicitly stated
Scalability Not discussedNot discussed

Experimental Protocols

Below are the detailed experimental methodologies for the key transformations in the synthesis of the compared drimane intermediates.

Method 1: Synthesis of Drim-7,9(11)-diene-6-one from Larixol

This method utilizes a multi-step process starting from the readily available labdane diterpenoid, larixol. The key steps involve oxidative cleavage followed by a photochemical cyclization to form the drimane skeleton.

Step 1: Oxidation of Larixol

  • To a solution of larixol in a suitable solvent (e.g., dichloromethane), an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane is added.

  • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is quenched, and the crude product is purified by column chromatography to yield the corresponding oxidized intermediate.

Step 2: Photochemical Cyclization

  • The oxidized intermediate is dissolved in an appropriate solvent (e.g., benzene or toluene) in a quartz reaction vessel.

  • The solution is irradiated with a high-pressure mercury lamp while being purged with nitrogen.

  • The progress of the reaction is monitored by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting drim-7,9(11)-diene-6-one is purified by column chromatography.

Method 2: Synthesis of Drim-8-en-7-one from Sclareolide

This approach begins with sclareolide, another common natural product, and involves a sequence of oxidation and decarboxylation reactions.

Step 1: Oxidative Degradation of Sclareolide

  • Sclareolide is treated with a strong oxidizing agent, such as potassium permanganate or chromium trioxide, in an acidic medium.

  • The reaction is typically carried out at elevated temperatures to facilitate the oxidative cleavage of the lactone ring and side chain.

  • After the reaction is complete, the mixture is worked up to isolate the acidic intermediate.

Step 2: Decarboxylation and Cyclization

  • The resulting carboxylic acid is subjected to decarboxylation conditions, often by heating with a catalyst such as copper powder or by using a Barton radical decarboxylation protocol.

  • This step promotes the formation of the drimane ring system.

  • The crude product, drim-8-en-7-one, is then purified by crystallization or column chromatography.

Logical Workflow for Reproducibility Assessment

G Workflow for Assessing Synthesis Reproducibility A Literature Search & Method Selection B Detailed Protocol Extraction A->B C Procurement of Starting Materials & Reagents B->C D Experimental Execution & Data Collection C->D E Characterization of Intermediates & Final Product D->E F Comparison with Published Data E->F G Analysis of Discrepancies F->G H Conclusion on Reproducibility F->H Consistent Results G->H

Caption: A flowchart outlining the systematic process for evaluating the reproducibility of a chemical synthesis.

Future Directions

While the direct, high-yielding synthesis of this compound remains an open challenge, the methodologies presented for the synthesis of key drimane intermediates provide a solid foundation for future work. Researchers can build upon these strategies, exploring selective C-H oxidation methods or functional group interconversions at the C11 position of these core structures. Further investigation into enzymatic and chemo-enzymatic approaches could also offer novel and efficient routes to this and other complex drimane sesquiterpenoids. The continued development of robust and reproducible synthetic methods is paramount for enabling further biological and medicinal chemistry studies of this important class of natural products.

A Comparative Analysis of the Cytotoxic Effects of Drimane Sesquiterpenoids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of drimane sesquiterpenoids, a class of natural compounds, and their derivatives. The information is supported by experimental data from peer-reviewed studies.

While this guide centers on the cytotoxic potential of drimane sesquiterpenoids, it is important to note that specific experimental data on the cytotoxicity of 11-Hydroxydrim-7-en-6-one was not prominently available in the reviewed literature. Therefore, this guide utilizes data for the closely related precursor, (-)-drimenol, and its synthetic derivatives to provide a comparative framework for understanding the structure-activity relationships within this class of compounds.

Quantitative Cytotoxicity Data

The cytotoxic activity of various drimane sesquiterpenoids was evaluated against a panel of human cancer cell lines and a non-tumoral cell line. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell proliferation, was determined after 72 hours of continuous exposure. The results are summarized in the table below.

CompoundMCF-7 (Breast) IC50 (µM)PC-3 (Prostate) IC50 (µM)DU-145 (Prostate) IC50 (µM)HT-29 (Colon) IC50 (µM)MDA-MB231 (Breast) IC50 (µM)CoN (Non-tumoral) IC50 (µM)
(-)-Drimenol >200>200>200>200>200>200
Polygodial 71.4 ± 8.565.4 ± 5.570.6 ± 5.989.2 ± 6.890.5 ± 8.293.7 ± 9.1
Derivative 6a 49.392.4-84.2-96.8
Derivative 8c 35.5>100->100-98.2
Derivative 8f 6.27.1-26.2-6.9
5-Fluorouracil (5-FU) 1.81.5-0.4-96.4
Daunorubicin 0.010.02-0.1-0.3

Data is presented as mean ± standard deviation where available. '-' indicates data not available. Data sourced from studies by Montenegro et al. and others.[1][2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic activity of the drimane sesquiterpenoids was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.[1]

  • Cell Seeding: Human cancer cell lines (MCF-7, PC-3, DU-145, HT-29, MDA-MB231) and a non-tumoral human colon epithelial cell line (CCD 841 CoN) were seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 12.5 to 100 µM) and incubated for 72 hours.

  • MTT Addition: After the incubation period, the culture medium was removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT was added to each well. The plates were then incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused a 50% reduction in cell viability (IC50) was calculated from the concentration-response curves.

Caspase-3/7 Activity Assay

To investigate the induction of apoptosis, the activity of effector caspases 3 and 7 was measured using a luminogenic substrate.[2]

  • Cell Treatment: MCF-7 cells were seeded in 96-well plates and treated with the test compounds at a concentration close to their IC50 values for 24 hours.

  • Reagent Addition: After treatment, the Caspase-Glo® 3/7 reagent was added to each well, and the plate was incubated at room temperature for 1 hour.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of active caspase-3/7, was measured using a luminometer.

  • Data Analysis: The results were expressed as a fold-change in caspase activity relative to the vehicle-treated control cells.

Visualizing the Experimental Workflow and Signaling Pathway

The following diagrams illustrate the general workflow of the cytotoxicity experiments and the proposed signaling pathway for the induction of apoptosis by drimane sesquiterpenoids.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis start Cancer & Normal Cell Lines seed Seed cells in 96-well plates start->seed treat Add Drimane Derivatives (various concentrations) seed->treat incubate Incubate for 72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate IC50 values read->calculate

Caption: Experimental workflow for determining the cytotoxicity of drimane derivatives.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_activation Caspase Activation Cascade cluster_apoptosis Apoptosis compound Drimane Sesquiterpenoids bcl2_family Modulation of Bcl-2 family proteins compound->bcl2_family mito_potential Loss of Mitochondrial Membrane Potential bcl2_family->mito_potential cytochrome_c Cytochrome c release mito_potential->cytochrome_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome caspase9 Caspase-9 (Initiator) apoptosome->caspase9 caspase37 Caspase-3/7 (Executioner) caspase9->caspase37 parp_cleavage PARP Cleavage caspase37->parp_cleavage dna_fragmentation DNA Fragmentation caspase37->dna_fragmentation cell_death Cell Death parp_cleavage->cell_death dna_fragmentation->cell_death

Caption: Proposed intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

Mechanism of Action: Induction of Apoptosis

Studies suggest that the cytotoxic effects of certain drimane sesquiterpenoids are mediated through the induction of apoptosis, or programmed cell death.[1][2] The proposed mechanism involves the intrinsic (mitochondrial) pathway of apoptosis.

Some drimane derivatives have been shown to cause a decrease in the mitochondrial membrane potential in cancer cells.[1] This event is a key step in the intrinsic apoptotic pathway, leading to the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.

Once in the cytoplasm, cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspase-9. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3 and caspase-7.[2] These executioner caspases are responsible for the cleavage of key cellular substrates, including poly (ADP-ribose) polymerase (PARP), and the subsequent dismantling of the cell, leading to its death. The activation of caspase-3 and caspase-3/7 has been experimentally observed in cancer cells treated with cytotoxic drimane derivatives.[1][2]

References

Safety Operating Guide

Proper Disposal of 11-Hydroxydrim-7-en-6-one: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Authoritative guidance on the safe and compliant disposal of 11-Hydroxydrim-7-en-6-one is essential for maintaining a secure laboratory environment and ensuring regulatory adherence. This document provides detailed procedures for researchers, scientists, and drug development professionals, emphasizing safety, environmental responsibility, and operational clarity.

Immediate Safety and Hazard Information

This compound is a chemical compound requiring careful handling due to its potential health hazards. Safety Data Sheets (SDS) indicate that this compound may be harmful if swallowed, can cause drowsiness or dizziness, and is suspected of damaging fertility or the unborn child.[1] All personnel must be familiar with the associated risks before handling this substance.

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H336: May cause drowsiness or dizziness.[1]

  • H361: Suspected of damaging fertility or the unborn child.[1]

Personal Protective Equipment (PPE)

Prior to handling this compound, especially during disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.

PPE ItemSpecification
Gloves Impervious chemical-resistant gloves (e.g., Nitrile)
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat, fully buttoned
Respiratory Use in a well-ventilated area or under a fume hood.[1]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere strictly to federal, state, and local regulations.[2] Do not discharge this chemical into drains or the environment.[1][3]

Experimental Protocol: Waste Neutralization (Hypothetical)

Note: This is a generalized protocol. The toxicological properties of this compound have not been fully investigated.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Segregation: Isolate waste containing this compound from other laboratory waste streams.

  • Containerization: Use a designated, clearly labeled, and sealed waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[3]

  • Documentation: Maintain a log of the waste, including the quantity and date of accumulation.

  • Disposal Request: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • Emergency Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for disposal as hazardous waste.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Signaling Pathway of Potential Toxicity (Conceptual)

While the specific mechanisms of toxicity for this compound are not fully elucidated, a conceptual signaling pathway can be proposed based on its hazard classifications. The following diagram illustrates a hypothetical pathway leading to the observed toxicities.

ToxicityPathway cluster_exposure Exposure Route cluster_systemic Systemic Effects cluster_outcome Adverse Outcomes Ingestion Ingestion Absorption Systemic Absorption Ingestion->Absorption Inhalation Inhalation Inhalation->Absorption CNS Central Nervous System Absorption->CNS Target Organ Reproductive Reproductive System Absorption->Reproductive Target Organ Drowsiness Drowsiness/Dizziness CNS->Drowsiness ReproToxicity Reproductive Toxicity Reproductive->ReproToxicity

Caption: Conceptual toxicity pathway for this compound.

References

Personal protective equipment for handling 11-Hydroxydrim-7-en-6-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 11-Hydroxydrim-7-en-6-one. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on best practices for handling potentially hazardous research chemicals, including structurally similar compounds like sesquiterpene lactones which can exhibit cytotoxic and neurotoxic properties.[1] A thorough risk assessment should be conducted before beginning any work.

Personal Protective Equipment (PPE)

The minimum recommended PPE for handling this compound is outlined below. This is a general guideline and may need to be adapted based on the specific procedures and quantities being used.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile).[1][2] For tasks with a high risk of splashing, double gloving is recommended.[1]To prevent skin contact with the chemical. The greatest danger when handling pesticides is to the hands.[3]
Eye and Face Protection Safety glasses with side shields are the minimum requirement.[1] Chemical splash goggles or a full-face shield should be used when there is a potential for splashing.[1][3]To protect eyes and face from splashes and aerosols.
Body Protection A fully buttoned laboratory coat should be worn.[1] For procedures with a higher risk of contamination, a disposable gown or chemical-resistant coveralls are recommended.[1][4]To protect the body from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[1]To prevent inhalation of the compound, which could be harmful.
Foot Protection Closed-toe shoes are mandatory in the laboratory. For tasks with a higher risk of spills, chemical-resistant boots are recommended.[2]To protect feet from spills.

Operational Plan for Handling

A step-by-step procedure for the safe handling of this compound is detailed below.

1. Receiving and Unpacking:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Wear appropriate PPE (lab coat, gloves, and safety glasses) before opening the package in a well-ventilated area, preferably a chemical fume hood.[1]

2. Preparation and Weighing:

  • All work with this compound, especially handling the solid compound or preparing solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Use dedicated equipment (e.g., spatulas, glassware) for handling the compound.

  • Handle the substance with care to avoid generating dust.

3. Experimentation:

  • Ensure that all procedures are conducted within the chemical fume hood.

  • Keep containers tightly closed when not in use.

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not eat, drink, or smoke in the work area.

4. Spill Cleanup:

  • In case of a spill, evacuate the area and alert others.

  • Wear appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Clean the spill area thoroughly with a suitable solvent and then with soap and water.

Disposal Plan

All waste contaminated with this compound must be considered hazardous waste.[1]

  • Solid Waste: Contaminated items such as gloves, pipette tips, and paper towels should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour chemical waste down the drain.[5]

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the key stages of handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Receive & Inspect Receive & Inspect Don PPE Don PPE Receive & Inspect->Don PPE Unpack in Fume Hood Unpack in Fume Hood Don PPE->Unpack in Fume Hood Weigh Compound Weigh Compound Unpack in Fume Hood->Weigh Compound Proceed with caution Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Conduct Experiment Conduct Experiment Prepare Solution->Conduct Experiment Decontaminate Equipment Decontaminate Equipment Conduct Experiment->Decontaminate Equipment Post-experiment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Segregate Waste->Dispose of Waste Follow institutional protocol Spill Spill Spill Cleanup Protocol Spill Cleanup Protocol Spill->Spill Cleanup Protocol Activate Spill Cleanup Protocol->Segregate Waste

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.